Product packaging for Armentomycin(Cat. No.:CAS No. 10139-00-1)

Armentomycin

Cat. No.: B1667599
CAS No.: 10139-00-1
M. Wt: 172.01 g/mol
InChI Key: DGJTWBMINQYSMS-REOHCLBHSA-N
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Description

Armentomycin is a L-alpha-amino acid.
This compound has been reported in Streptomyces armentosus and Streptomyces with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl2NO2 B1667599 Armentomycin CAS No. 10139-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4,4-dichlorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJTWBMINQYSMS-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906115
Record name 2-Amino-4,4-dichlorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10139-00-1
Record name Armentomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,4-dichlorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Armentomycin: A Technical Guide to its Discovery and Isolation from Streptomyces armentosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armentomycin, a chlorinated non-protein amino acid antibiotic, is a secondary metabolite produced by the bacterium Streptomyces armentosus. This technical guide provides an in-depth overview of the discovery, fermentation, isolation, purification, and structural elucidation of this compound. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to serve as a comprehensive resource for researchers in natural product discovery and antibiotic development.

Discovery and Biological Activity

This compound was first identified as a novel antibiotic produced by Streptomyces armentosus. Its discovery was part of broader screening programs aimed at identifying new antimicrobial agents from actinomycetes. This compound exhibits notable biological activity, the specifics of which are crucial for understanding its potential therapeutic applications.

Antimicrobial Spectrum

While detailed studies on the full antimicrobial spectrum of this compound are not extensively available in recent literature, early investigations focused on its inhibitory effects against various bacteria. The primary mechanism of action is believed to involve the inhibition of essential biosynthetic pathways in susceptible microorganisms. Further research is required to fully characterize its spectrum of activity against a wide range of pathogenic bacteria and to determine its efficacy in comparison to existing antibiotics.

Fermentation of Streptomyces armentosus for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces armentosus. Optimization of fermentation parameters is critical for maximizing the yield of the target metabolite.

Culture Conditions

Optimal production of this compound is highly dependent on the composition of the culture medium and physical fermentation parameters. Key factors that have been investigated include carbon and nitrogen sources, phosphate concentration, and the presence of chloride ions.

Table 1: Optimized Fermentation Parameters for this compound Production

ParameterOptimal Condition/ComponentObserved Effect on Yield
Carbon Source StarchMaximizes biomass and this compound titer
Nitrogen Source LysineSupports optimal growth and highest this compound production
Phosphate (Initial) Low ConcentrationHigh concentrations can decrease this compound titer
Chloride Ions EssentialAbsolutely required for biosynthesis
Experimental Protocol: Fermentation of Streptomyces armentosus
  • Inoculum Preparation: A well-sporulated culture of Streptomyces armentosus is used to inoculate a seed medium. The seed culture is incubated for 48-72 hours at 28°C with shaking at 200 rpm.

  • Production Medium: The production medium is prepared with the optimized components as detailed in Table 1. A typical medium may consist of (in g/L): Starch 20, Lysine 10, K2HPO4 0.5, MgSO4·7H2O 0.5, NaCl 5, and trace elements.

  • Fermentation: The production medium is inoculated with the seed culture (5-10% v/v). The fermentation is carried out in a bioreactor at 28°C with controlled aeration and agitation for 7-10 days.

  • Monitoring: The fermentation broth is periodically sampled to monitor pH, biomass, and this compound concentration using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified to homogeneity. A multi-step purification protocol is typically employed to remove impurities and other metabolites.

Extraction and Purification Workflow

The general workflow for the isolation and purification of this compound involves initial extraction from the fermentation broth followed by a series of chromatographic steps.

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Ion_Exchange Ion-Exchange Chromatography Supernatant->Ion_Exchange Eluate Active Eluate Ion_Exchange->Eluate Adsorption_Chromo Adsorption Chromatography (e.g., Amberlite XAD) Eluate->Adsorption_Chromo Purified_Fraction Purified Fraction Adsorption_Chromo->Purified_Fraction Crystallization Crystallization Purified_Fraction->Crystallization Armentomycin_Crystals Pure this compound Crystals Crystallization->Armentomycin_Crystals

Figure 1: General workflow for the extraction and purification of this compound.
Experimental Protocol: Extraction and Purification

  • Harvesting: The fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.

  • Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin column. This compound binds to the resin and is subsequently eluted with a pH gradient or a salt gradient (e.g., NH4OH).

  • Adsorption Chromatography: The active fractions from ion-exchange chromatography are pooled and applied to an adsorption resin column, such as Amberlite XAD. The column is washed with water, and this compound is eluted with an organic solvent gradient (e.g., aqueous methanol or ethanol).

  • Crystallization: The purified fractions are concentrated under vacuum, and this compound is crystallized from a suitable solvent system (e.g., aqueous ethanol) to yield a pure crystalline product.

Table 2: Hypothetical Purification Table for this compound (Note: This table is illustrative as specific quantitative data from a single comprehensive source is not available. The values are based on typical purification schemes for similar natural products.)

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant 10,0001,000,0001001001
Ion-Exchange 1,000800,000800808
Adsorption Chrom. 100600,0006,0006060
Crystallization 10400,00040,00040400

Structural Elucidation of this compound

The chemical structure of this compound was determined to be L-2-amino-4,4-dichlorobutanoic acid through a combination of spectroscopic techniques and chemical synthesis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for the structural elucidation of novel natural products like this compound.

Table 3: Spectroscopic Data for this compound (L-2-amino-4,4-dichlorobutanoic acid) (Note: Specific spectral data from primary literature is limited. The data presented here is predicted or based on the known structure.)

TechniqueObservationInterpretation
¹H NMR Multiplets in the regions of δ 3.0-3.5 ppm and δ 4.0-4.5 ppm, a triplet around δ 6.0 ppm.Corresponds to the protons of the butanoic acid backbone.
¹³C NMR Resonances for a carboxylic acid carbon (~175 ppm), an alpha-carbon (~55 ppm), and two carbons bearing chlorine atoms.Confirms the carbon skeleton of 2-amino-4,4-dichlorobutanoic acid.
Mass Spec. Molecular ion peak corresponding to the molecular weight of C4H7Cl2NO2.Determines the molecular formula. Fragmentation pattern reveals the loss of chlorine and other functional groups, confirming the structure.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces armentosus involves the incorporation of precursors from primary metabolism and a key chlorination step.

Proposed Biosynthetic Pathway

The biosynthesis is thought to proceed from precursors such as glycerol and phosphoenolpyruvate. The pathway involves the formation of a butanoic acid backbone, amination, and dichlorination. The requirement of chloride ions in the fermentation medium is a critical indicator of a halogenase-catalyzed reaction in the biosynthetic pathway.

Biosynthesis_Pathway Glycerol Glycerol Precursor_Pool Precursor Pool Glycerol->Precursor_Pool PEP Phosphoenolpyruvate PEP->Precursor_Pool Butanoic_Backbone Butanoic Acid Backbone Formation Precursor_Pool->Butanoic_Backbone Amino_Acid_Intermediate Amino-Butanoic Acid Intermediate Butanoic_Backbone->Amino_Acid_Intermediate Amination Chlorination Dichlorination Step (Halogenase) Amino_Acid_Intermediate->Chlorination 2 Cl- This compound This compound (L-2-amino-4,4-dichlorobutanoic acid) Chlorination->this compound

Armentomycin: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armentomycin is a naturally occurring, chlorinated nonprotein amino acid with notable antibiotic properties.[1] Produced by the bacterium Streptomyces armentosus, it exhibits activity primarily against Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological aspects of this compound, presenting available data in a structured format to support research and development efforts.

Chemical Structure and Properties

This compound is chemically known as L-2-amino-4,4-dichlorobutanoic acid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₄H₇Cl₂NO₂
Molecular Weight 172.01 g/mol [1]
CAS Number 10139-00-1-
Appearance Not specified in literature-
Solubility Not specified in literature-

Structure Diagram:

Armentomycin_Structure cluster_this compound This compound C1 HOOC C2 H₂N-C-H C1->C2 C3 CH₂ C2->C3 C4 CHCl₂ C3->C4

Caption: Chemical structure of this compound (L-2-amino-4,4-dichlorobutanoic acid).

Stereochemistry

Absolute Configuration:

Armentomycin_Stereochemistry cluster_stereo Absolute Configuration of this compound Stereocenter Cα (Chiral Center) Configuration (S)-configuration Stereocenter->Configuration likely has L_Amino_Acid L-amino acid Stereocenter->L_Amino_Acid is an

Caption: Inferred absolute configuration of this compound's alpha-carbon.

Quantitative Data

Detailed experimental quantitative data for this compound, such as nuclear magnetic resonance (NMR) spectra and X-ray crystallographic data, are not extensively reported in publicly accessible literature. The biosynthesis of this compound has been noted to be studied using magnetic resonance spectroscopy, but specific chemical shift values have not been published.[2]

Experimental Protocols

Asymmetric Synthesis

While a specific, detailed protocol for the asymmetric synthesis of (S)-2-amino-4,4-dichlorobutanoic acid is not available in the reviewed literature, general methods for the asymmetric synthesis of non-proteinogenic amino acids can be adapted. One common approach involves the use of a chiral auxiliary to control the stereochemistry of the alpha-carbon. An exemplary workflow for such a synthesis is outlined below. It is important to note that this is a generalized representation and would require optimization for the specific synthesis of this compound.

Generalized Asymmetric Synthesis Workflow:

Asymmetric_Synthesis Start Start with a suitable prochiral precursor Auxiliary Attach a chiral auxiliary Start->Auxiliary Alkylation Diastereoselective alkylation Auxiliary->Alkylation Cleavage Cleave the chiral auxiliary Alkylation->Cleavage Purification Purify the enantiomerically enriched product Cleavage->Purification

Caption: A generalized workflow for the asymmetric synthesis of a chiral amino acid.

Purification from Streptomyces armentosus

The purification of this compound from the fermentation broth of Streptomyces armentosus typically involves ion-exchange chromatography. As an amino acid, this compound possesses both an acidic carboxyl group and a basic amino group, making it amenable to separation based on its charge characteristics.

Generalized Purification Workflow:

Purification_Workflow Fermentation Fermentation of Streptomyces armentosus Harvest Harvest culture broth Fermentation->Harvest Clarification Clarify broth (centrifugation/filtration) Harvest->Clarification Ion_Exchange Apply to ion-exchange chromatography column Clarification->Ion_Exchange Elution Elute with a suitable buffer gradient (e.g., salt or pH) Ion_Exchange->Elution Fractionation Collect and analyze fractions Elution->Fractionation Final_Purification Pool active fractions and perform further purification if necessary Fractionation->Final_Purification

Caption: A generalized workflow for the purification of this compound.

Biosynthesis and Mechanism of Action

The biosynthesis of this compound involves precursors such as pyruvate.[2] The pathway incorporates chlorine, a key feature of its structure.[2]

The precise molecular target and signaling pathways affected by this compound are not well-documented in the available literature. Its antibiotic activity against Gram-negative bacteria suggests interference with essential cellular processes in these organisms. Further research is required to elucidate its specific mechanism of action.

Conclusion

This compound, or L-2-amino-4,4-dichlorobutanoic acid, is a chlorinated amino acid with potential as an antibiotic. While its basic chemical structure and stereochemistry are established, there is a notable lack of publicly available, detailed quantitative data and specific experimental protocols. This guide consolidates the current understanding of this compound and highlights areas where further research is needed to fully characterize this intriguing natural product for potential therapeutic applications.

References

An In-depth Technical Guide on the Biosynthesis of Armentomycin in Streptomyces armentosus

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Armentomycin, a chlorinated non-proteinogenic amino acid with antibiotic properties, is a secondary metabolite produced by the bacterium Streptomyces armentosus. This technical guide synthesizes the current publicly available knowledge on its biosynthesis. It is important to note that while foundational studies have identified key precursors and optimal production conditions, the complete biosynthetic pathway, including the specific enzymatic steps and the corresponding gene cluster, has not yet been fully elucidated in published literature. This document provides a comprehensive overview of what is known, presents a putative biosynthetic pathway based on established biochemical principles, and outlines the experimental methodologies that would be employed to fully characterize this pathway.

Introduction to this compound

This compound, chemically known as L-2-amino-4,4-dichlorobutanoic acid, is a unique halogenated amino acid produced by Streptomyces armentosus. Its structure presents an interesting biosynthetic puzzle, particularly the mechanism of dichlorination. Understanding its formation is crucial for potential bioengineering efforts to improve yields or generate novel derivatives with enhanced therapeutic properties.

Known Components and Conditions of this compound Biosynthesis

Research has established several key factors influencing the production of this compound.

Precursor Molecules

A foundational study by Liu et al. (1995) implicated several primary metabolites as precursors to the this compound backbone through isotopic labeling studies.[1] The MeSH terms associated with this publication suggest the involvement of:

  • Acetyl Coenzyme A

  • Phosphoenolpyruvate

  • Pyruvic Acid

  • Glycerol

These molecules are central nodes in primary metabolism, suggesting the pathway for the four-carbon backbone of this compound branches off from glycolysis or the TCA cycle.

Optimal Fermentation Parameters

A study on the culture conditions for S. armentosus revealed specific nutritional requirements for maximizing this compound production.[2] This data is crucial for researchers aiming to produce and isolate this compound for further study.

ParameterOptimal Component/ConcentrationEffect on Production
Carbon Source StarchSupported the highest biomass and this compound titre.
Nitrogen Source LysineOptimal for both growth and antibiotic production.
Phosphate Low concentration (up to 3 mM)Higher concentrations tended to increase biomass but decrease this compound titre.[2]
Halide Ions Chloride (Cl⁻)Absolutely required for biosynthesis. Over 80% of available chloride was incorporated.[2]

Table 1: Summary of Quantitative Data on Optimal Production Conditions for this compound.

Putative Biosynthetic Pathway of this compound

While the definitive pathway is yet to be published, a hypothetical sequence of enzymatic reactions can be proposed based on the known precursors and common biochemical transformations in Streptomyces. The central challenges are the formation of the four-carbon amino acid backbone and the subsequent dichlorination.

Proposed Pathway Diagram

Armentomycin_Biosynthesis cluster_enzymes sub sub enz enz prod prod Pyruvate Pyruvate Intermediate_A 4-carbon keto acid (e.g., α-ketobutyrate analog) Pyruvate->Intermediate_A [1] Condensation Acetyl-CoA Acetyl-CoA Acetyl-CoA->Intermediate_A [1] Condensation Intermediate_B 4-hydroxybutanoate analog Intermediate_A->Intermediate_B [2] Reduction/Isomerization Intermediate_C 2-amino-4-hydroxybutanoic acid Intermediate_B->Intermediate_C [3] Amination This compound This compound (L-2-amino-4,4-dichlorobutanoic acid) Intermediate_C->this compound [4] Dichlorination e1 ThDP-dependent enzyme e1->Intermediate_A e2 Reductase/Isomerase e2->Intermediate_B e3 Aminotransferase e3->Intermediate_C e4 Halogenase (Fe2+/α-KG-dependent) e4->this compound

Caption: A putative biosynthetic pathway for this compound from primary metabolites.

Pathway Description:

  • Carbon Backbone Formation: The pathway likely initiates with the condensation of a three-carbon unit (Pyruvate) and a two-carbon unit (from Acetyl-CoA) to form a branched-chain keto acid. This is a common strategy in amino acid biosynthesis.

  • Reduction and Isomerization: The resulting intermediate would likely undergo one or more reduction and isomerization steps to form a linear four-carbon backbone with a terminal hydroxyl group.

  • Amination: A crucial step is the introduction of the amino group at the C-2 position, likely catalyzed by a PLP-dependent aminotransferase, to form an amino acid intermediate like 2-amino-4-hydroxybutanoic acid.

  • Dichlorination: The final and most distinctive step is the dichlorination at the C-4 position. This is hypothesized to be catalyzed by a non-heme Fe(II)/α-ketoglutarate-dependent halogenase, an enzyme class known to perform such reactions in bacterial secondary metabolism. This step requires molecular oxygen and two chloride ions.

Experimental Protocols for Pathway Elucidation

To fully characterize the this compound biosynthetic pathway, a series of standard molecular biology and biochemical experiments would be required.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound biosynthesis are expected to be co-located in a BGC within the S. armentosus genome.

Methodology:

  • Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of Streptomyces armentosus.

  • Bioinformatic Analysis: The sequenced genome would be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

  • Candidate BGC Identification: The search would focus on identifying a BGC that contains genes homologous to those predicted to be involved in the pathway, most notably a non-heme Fe(II)/α-ketoglutarate-dependent halogenase , as this is the most unique required enzymatic activity. The presence of genes for aminotransferases, reductases, and enzymes involved in precursor supply within the same cluster would provide further evidence.

  • Gene Knockout: To confirm the role of the candidate BGC, a targeted gene knockout of a key gene (e.g., the putative halogenase) would be performed using CRISPR-Cas9 or homologous recombination. The resulting mutant would be cultured, and the fermentation broth analyzed by HPLC-MS to confirm the abolishment of this compound production.

Experimental Workflow Diagram:

BGC_Identification_Workflow start start process process decision decision output output A 1. Sequence S. armentosus Genome B 2. Run Genome through antiSMASH A->B C 3. Identify Candidate BGCs (look for halogenase, aminotransferase, etc.) B->C D 4. Design Gene Knockout Strategy (e.g., for putative halogenase) C->D E 5. Generate Mutant Strain D->E F 6. Ferment WT and Mutant Strains E->F G 7. Analyze Supernatant by HPLC-MS F->G H This compound Absent in Mutant? G->H I BGC Confirmed H->I Yes J Re-evaluate Candidate BGCs H->J No

Caption: Workflow for identifying the this compound biosynthetic gene cluster.

In Vitro Characterization of Biosynthetic Enzymes

Once the BGC is confirmed, individual enzymes can be characterized to determine their specific function.

Methodology:

  • Heterologous Expression: Each candidate gene from the BGC would be cloned into an expression vector (e.g., pET series) and transformed into a suitable host, typically E. coli BL21(DE3).

  • Protein Purification: The expressed proteins, often with a His-tag, would be purified using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Assays: Each purified enzyme would be tested for its predicted activity using synthesized or commercially available substrates. For example:

    • Putative Halogenase: The enzyme would be incubated with the proposed amino acid precursor (e.g., 2-amino-4-hydroxybutanoic acid), Fe(II), α-ketoglutarate, O₂, and chloride ions. The reaction mixture would be analyzed by LC-MS for the formation of mono- and di-chlorinated products.

    • Putative Aminotransferase: The enzyme's ability to transfer an amino group from a donor (e.g., glutamate, lysine) to a keto-acid precursor would be monitored, often by observing the consumption of the keto-acid or the formation of the amino acid product via HPLC.

Conclusion and Future Outlook

The biosynthesis of this compound in Streptomyces armentosus remains a compelling area of research. While foundational knowledge of its precursors and optimal production conditions exists, the field is open for the discovery and characterization of its complete biosynthetic pathway. The identification of the this compound BGC is the critical next step, which will unlock the ability to perform detailed enzymatic studies and apply synthetic biology tools. Elucidating this pathway will not only solve a long-standing biochemical puzzle but also provide the tools for the engineered production of this compound and novel halogenated analogs for drug discovery pipelines.

References

Armentomycin: A Technical Overview of its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Armentomycin

This compound is a naturally occurring, chlorinated nonprotein amino acid with the chemical name L-2-amino-4,4-dichlorobutanoic acid.[1] It is produced by the bacterium Streptomyces armentosus and has been identified as an antibiotic.[1] The presence of chlorine in its structure is a notable feature, and its biosynthesis has been a subject of scientific interest.[2]

Initial reports classify this compound as an antibiotic that primarily acts against Gram-negative bacteria.[3] However, a detailed and comprehensive spectrum of its activity against a wide range of microorganisms is not extensively documented in the available literature.

The Concept of a Biological Activity Spectrum

The biological activity spectrum of an antibiotic refers to the range of microorganisms that it can inhibit or kill. This spectrum is a critical factor in determining the clinical utility of an antibiotic. Antibiotics are generally categorized into two main groups based on their spectrum:

  • Broad-spectrum antibiotics: These are effective against a wide variety of both Gram-positive and Gram-negative bacteria.

  • Narrow-spectrum antibiotics: These are effective against a limited range of bacteria, often specific to either Gram-positive or Gram-negative species.

While this compound is reported to be active against Gram-negative bacteria, the full extent of its spectrum, including its efficacy against different species and strains, and its activity against Gram-positive bacteria, fungi, or viruses, remains to be thoroughly investigated.

Quantitative Assessment of Biological Activity

To scientifically evaluate the potency of an antibiotic, quantitative measures such as the Minimum Inhibitory Concentration (MIC) and the Half-maximal Inhibitory Concentration (IC50) are used.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency against a specific bacterium.

Data Presentation: MIC of this compound

Bacterial StrainMIC (µg/mL)Reference
Data Not AvailableData Not AvailableN/A
Data Not AvailableData Not AvailableN/A

Note: Despite a thorough literature search, specific MIC values for this compound against any bacterial strains could not be located. The table above serves as a template for how such data would be presented.

Half-maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as the activity of an enzyme or the proliferation of cells. It is a common measure of a compound's inhibitory potency.

Data Presentation: IC50 of this compound

Target (e.g., Enzyme, Cell Line)IC50 (µM)Reference
Data Not AvailableData Not AvailableN/A
Data Not AvailableData Not AvailableN/A

Note: No studies reporting the IC50 values of this compound for any biological target were identified. This table is a template to illustrate how such data would be displayed.

Experimental Protocols

The determination of an antibiotic's biological activity involves standardized laboratory procedures. The following is a generalized protocol for determining the MIC of a compound, a fundamental assay in antimicrobial research.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final desired concentration.

  • Preparation of Antibiotic Dilutions: A serial dilution of the antibiotic is prepared in a 96-well microtiter plate, with each well containing a progressively lower concentration of the compound.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria with no antibiotic) and negative (broth with no bacteria) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Standardized Inoculum A->C B Antibiotic Stock D Serial Dilutions B->D E Inoculation of Microtiter Plate C->E D->E F Incubation E->F G Visual Inspection/ OD Reading F->G H MIC Determination G->H

Generalized workflow for a Minimum Inhibitory Concentration (MIC) assay.

Note: This represents a generalized workflow. Specific parameters such as the choice of growth medium, incubation time, and temperature would need to be optimized for the specific microorganism being tested. No detailed experimental protocols for the biological evaluation of this compound were found in the reviewed literature.

Mechanism of Action

The mechanism of action of an antibiotic describes the specific biochemical process that it disrupts in the target microorganism, leading to growth inhibition or cell death. Common antibiotic targets include:

  • Cell Wall Synthesis: Inhibition of peptidoglycan synthesis, leading to a weakened cell wall and lysis.

  • Protein Synthesis: Binding to ribosomal subunits and interfering with translation.

  • Nucleic Acid Synthesis: Inhibition of DNA replication or RNA transcription.

  • Folate Synthesis: Blocking the metabolic pathways involved in the synthesis of essential nutrients.

  • Cell Membrane Integrity: Disruption of the bacterial cell membrane, leading to leakage of cellular contents.

The specific molecular target and mechanism of action for this compound have not been elucidated in the available scientific literature.

Antibiotic_MoA cluster_antibiotic Antibiotic cluster_targets Potential Bacterial Targets A This compound (Mechanism Unknown) B Cell Wall Synthesis A->B Inhibition? C Protein Synthesis A->C Inhibition? D DNA/RNA Synthesis A->D Inhibition? E Folate Synthesis A->E Inhibition? F Cell Membrane A->F Inhibition? G Bactericidal Effect B->G Cell Lysis H Bacteriostatic Effect C->H Inhibition of Growth D->H E->H F->G

Generalized potential mechanisms of action for an antibiotic.

Antiviral and Anticancer Potential

A comprehensive search of scientific databases did not yield any studies investigating the potential antiviral or anticancer activities of this compound. This remains an unexplored area of research.

Conclusion

This compound is a chlorinated amino acid antibiotic with reported activity against Gram-negative bacteria. However, there is a significant gap in the scientific literature regarding its detailed biological activity spectrum. Key data, including its MIC against a range of pathogens, its IC50 against relevant molecular targets, and its potential antiviral or anticancer properties, are currently unavailable. Furthermore, its mechanism of action has not been elucidated. This lack of data underscores the need for further research to fully characterize the therapeutic potential of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to establish a complete profile of its biological activities.

References

A Technical Guide to the Identification and Characterization of Armentomycin-Producing Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of organisms responsible for producing Armentomycin, a chlorinated nonprotein amino acid antibiotic. The document details the primary producing organism, experimental protocols for its isolation and characterization, quantitative data on antibiotic production, and an overview of its biosynthetic pathway.

This compound Producing Organism: Streptomyces armentosus

The primary microorganism identified as a producer of this compound is Streptomyces armentosus.[1] Members of the genus Streptomyces are Gram-positive, filamentous bacteria known for producing a wide array of clinically useful antibiotics.[2][3][4] These soil-dwelling saprophytes are characterized by their substrate and aerial mycelia, which form long chains of arthrospores at maturity.[5]

Isolation and Identification Workflow

The isolation and identification of Streptomyces armentosus from environmental samples, typically soil, follows a multi-step process involving selective culturing, morphological and biochemical characterization, and molecular analysis.

G cluster_0 Sample Collection & Preparation cluster_1 Isolation & Purification cluster_2 Screening & Characterization cluster_3 Molecular Identification soil_sample Soil Sample Collection air_dry Air Drying & Debris Removal soil_sample->air_dry pretreatment Pre-treatment (e.g., CaCO3) air_dry->pretreatment serial_dilution Serial Dilution pretreatment->serial_dilution spread_plate Spread Plating on Selective Media (e.g., Casein Starch Agar) serial_dilution->spread_plate incubation Incubation (30°C, 7-14 days) spread_plate->incubation colony_selection Colony Selection (Chalky, Tenacious Growth) incubation->colony_selection purification Subculturing for Pure Isolate colony_selection->purification primary_screen Primary Antimicrobial Screening (Cross-Streak Method) purification->primary_screen morphological Morphological Characterization (Microscopy, Colony Features) purification->morphological biochemical Biochemical & Physiological Tests purification->biochemical secondary_screen Secondary Screening (Submerged Fermentation & Bioassay) primary_screen->secondary_screen dna_extraction Genomic DNA Extraction secondary_screen->dna_extraction pcr 16S rRNA Gene PCR Amplification dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing phylogenetic Phylogenetic Analysis (BLAST) sequencing->phylogenetic final_id Identification of Streptomyces armentosus phylogenetic->final_id

Caption: Workflow for Isolation and Identification of Streptomyces.

Experimental Protocols

Isolation of Streptomyces armentosus from Soil

This protocol is adapted from standard methods for isolating actinomycetes from environmental samples.[6][7][8]

  • Sample Preparation: Collect soil samples and air-dry them at room temperature for 3-4 days to reduce the population of Gram-negative bacteria.[7] Sieve the soil to remove large debris.

  • Serial Dilution: Prepare a 10-fold serial dilution series (10⁻¹ to 10⁻⁵) of the soil sample using sterile saline or water.[7]

  • Plating: Aliquot 0.1 mL of each dilution onto Casein Starch Agar (CSA) plates, a medium selective for actinomycetes.[6][7] Supplement the media with antifungal agents like Nystatin (50 µg/mL) and antibacterial agents like Kanamycin (25 µg/mL) to inhibit fungal and non-actinomycete bacterial growth.

  • Incubation: Incubate the plates at 30°C for 7 to 14 days, observing for the appearance of characteristic Streptomyces colonies (dry, chalky, and adhering firmly to the agar).[6][7]

  • Purification: Select individual colonies and streak them onto fresh ISP2 (International Streptomyces Project 2) or CSA plates to obtain pure cultures.[2]

Morphological and Biochemical Characterization

Characterization is crucial for confirming the genus and species.

  • Morphological Examination: Observe colony characteristics such as aerial and substrate mycelium color, and pigmentation on different growth media.[6] Use scanning electron microscopy to analyze the micro-morphology of the spore chains.[7]

  • Biochemical Testing: Perform a series of biochemical tests to create a metabolic fingerprint of the isolate.[5][8] This includes assessing the utilization of various carbon and nitrogen sources and the production of extracellular enzymes.[5][8]

Molecular Identification via 16S rRNA Sequencing

This method provides definitive species identification.[2][9]

  • Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the isolate using a commercial bacterial genomic DNA isolation kit.[7][9]

  • PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R) via Polymerase Chain Reaction (PCR).

  • Sequencing and Analysis: Sequence the purified PCR product. Compare the resulting sequence with databases like GenBank using the BLAST tool to determine the closest phylogenetic relatives and confirm the identity as Streptomyces armentosus.[9]

Fermentation and this compound Extraction
  • Fermentation: Inoculate a suitable production medium (see Table 1) with a seed culture of S. armentosus. Ferment for 8 days in a shaker incubator to allow for biomass growth and antibiotic production.[1]

  • Extraction: After fermentation, centrifuge the culture broth to separate the biomass from the supernatant. The active compound, this compound, is found in the culture broth.[1] Further purification can be achieved using techniques like ethyl acetate extraction.[2]

Analytical Quantification

A high-performance liquid chromatographic (HPLC) method is used for the analysis and quantification of this compound in culture broths.[1]

  • Sample Preparation: Filter the culture supernatant to remove any remaining particulate matter.

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).

  • Quantification: Calibrate the system using a synthesized this compound standard (DL-2-amino-4,4-dichlorobutanoic acid) to determine the concentration in the sample.[1]

Quantitative Data on this compound Production

The production of this compound by S. armentosus is highly influenced by the composition of the fermentation medium.[1]

Table 1: Optimal Media Components for this compound Production

Component Optimal Source/Concentration Effect on Production Reference
Carbon Source Starch Supports the highest biomass yield and this compound titre. [1]
Nitrogen Source Lysine (40-120 mM Nitrogen) Best source for growth and maximal this compound titre. [1]
Phosphate Up to 3 mM Increasing concentration up to this point increases growth and biosynthesis. Higher levels decrease the titre. [1]
Halide Ions Chloride (Cl⁻) Absolutely required for synthesis. Over 80% of medium chloride is incorporated into the antibiotic. [1]

| Other Halides | Bromide (Br⁻) / Iodide (I⁻) | Not incorporated. Bromide interferes with biosynthesis, while Iodide has no effect. |[1] |

Table 2: Fermentation Parameters and Yield

Parameter Optimal Value/Observation Reference
Optimal Production 5–10 mM [1]
Fermentation Time 8 days [1]

| Growth Phase | Biosynthesis parallels growth, suggesting it is initiated by a nitrogen-related limitation of the growth rate. |[1] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving precursors from primary metabolism. It is a chlorinated nonprotein amino acid, L-2-amino-4,4-dichlorobutanoic acid.[1][10] Key precursors include phosphoenolpyruvate, pyruvic acid, acetyl-CoA, and glycerol.[10] A critical step in its synthesis is the incorporation of two chlorine atoms, making chloride ions an essential component of the fermentation medium.[1][10]

G glycerol Glycerol central_metabolism Central Metabolic Pathways (Glycolysis, etc.) glycerol->central_metabolism pep Phosphoenolpyruvate pep->central_metabolism pyruvic_acid Pyruvic Acid pyruvic_acid->central_metabolism acetyl_coa Acetyl Coenzyme A acetyl_coa->central_metabolism lysine Lysine (Nitrogen Source) intermediate Butyrate Intermediate lysine->intermediate Amination chloride Chloride Ions (2Cl⁻) This compound This compound (L-2-amino-4,4-dichlorobutanoic acid) chloride->this compound Chlorination Step central_metabolism->intermediate Carbon Backbone Formation intermediate->this compound Final Assembly

Caption: Proposed Biosynthetic Pathway of this compound.

References

The Critical Role of Chlorine in the Biosynthesis of Armentomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armentomycin, a chlorinated nonprotein amino acid produced by the bacterium Streptomyces armentosus, exhibits notable antibiotic properties. A defining characteristic of this natural product is the presence of two chlorine atoms, which are essential for its biological activity. This technical guide provides a comprehensive overview of the pivotal role of chlorine in the biosynthesis of this compound, consolidating available research data, outlining putative biosynthetic pathways, and detailing relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and antibiotic development.

Introduction

This compound, identified as L-2-amino-4,4-dichlorobutanoic acid, is a unique halogenated amino acid with antibacterial activity[1]. The incorporation of chlorine atoms into organic molecules is a fascinating and complex biochemical process catalyzed by a class of enzymes known as halogenases. In the case of this compound, the dichlorination of a precursor molecule is a critical step in its biosynthetic pathway, highlighting the importance of halogenation in expanding the chemical diversity and biological activity of natural products. Understanding the precise mechanism of this chlorination is paramount for efforts in biosynthetic engineering and the generation of novel this compound analogs with potentially enhanced therapeutic properties.

The Absolute Requirement of Chloride for this compound Biosynthesis

Experimental evidence has unequivocally demonstrated that chloride ions are indispensable for the production of this compound by S. armentosus. Studies have shown that in the absence of chloride in the culture medium, the biosynthesis of this compound is completely abolished[2]. This absolute requirement underscores the role of chloride as a fundamental building block for the antibiotic.

Furthermore, research indicates a direct correlation between the concentration of chloride in the medium and the yield of this compound, up to an optimal concentration. Beyond this optimum, excess chloride has been observed to be inhibitory to the biosynthesis process[2]. Isotopic labeling studies could definitively confirm that the chlorine atoms in the this compound molecule are directly derived from the chloride ions present in the fermentation medium.

Quantitative Data on this compound Production

The following table summarizes the key quantitative data available regarding the production of this compound and the influence of chloride.

ParameterValue/ObservationReference
Optimal Production Yield5–10 mM (over 8 days)[2]
Chloride RequirementAbsolute[2]
Chloride Incorporation>80% of medium chloride at optimal concentration[2]
Effect of Excess ChlorideInhibitory to biosynthesis[2]
Precursor Amino AcidL-Lysine is a likely precursor[2]

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic gene cluster for this compound has not been fully characterized in the available literature, a putative pathway can be proposed based on the known precursors and the chemical structure of the final product. The biosynthesis is thought to originate from the amino acid L-lysine. A key step in this pathway is the dichlorination of a biosynthetic intermediate by a halogenase enzyme.

Proposed Role of a Halogenase Enzyme

The chlorination step is hypothesized to be catalyzed by a non-heme iron- and α-ketoglutarate-dependent halogenase. These enzymes are known to catalyze the halogenation of a wide variety of substrates, including amino acids[3]. The proposed mechanism involves the activation of dioxygen by the Fe(II) center, leading to the formation of a highly reactive ferryl intermediate that abstracts a hydrogen atom from the substrate. A chloride ion then reacts with the substrate radical to form the chlorinated product.

Note: The specific halogenase enzyme in the this compound pathway has not yet been identified and characterized.

Visualizing the Proposed Biosynthesis and Experimental Workflows

To facilitate a clearer understanding of the proposed biosynthetic logic and potential experimental approaches, the following diagrams have been generated using the DOT language.

Proposed this compound Biosynthetic Pathway

Armentomycin_Biosynthesis Lysine L-Lysine Intermediate1 Biosynthetic Intermediate Lysine->Intermediate1 Multiple Enzymatic Steps Chlorinated_Intermediate Monochloro-Intermediate Intermediate1->Chlorinated_Intermediate Halogenase (putative) + Cl- This compound This compound (L-2-amino-4,4-dichlorobutanoic acid) Chlorinated_Intermediate->this compound Halogenase (putative) + Cl-

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Logical Workflow for Investigating the Role of Chlorine

Chlorine_Investigation_Workflow cluster_culture Culture Experiments cluster_biochem Biochemical and Genetic Analysis Vary [Cl-] Vary Chloride Concentration in S. armentosus culture Measure Yield Quantify this compound Yield (HPLC) Vary [Cl-]->Measure Yield Isotope Labeling Culture with 36Cl- Mass Spec Analyze this compound by Mass Spectrometry Isotope Labeling->Mass Spec Identify BGC Identify this compound Biosynthetic Gene Cluster Identify Halogenase Identify Putative Halogenase Gene Identify BGC->Identify Halogenase Gene Knockout Generate Halogenase Knockout Mutant Identify Halogenase->Gene Knockout Heterologous Expression Heterologous Expression of Halogenase Identify Halogenase->Heterologous Expression Analyze Mutant Analyze Metabolites of Knockout Strain Gene Knockout->Analyze Mutant Enzyme Assay In vitro Halogenase Assay with Putative Substrate Heterologous Expression->Enzyme Assay

Caption: Experimental workflow for elucidating the role of chlorine.

Experimental Protocols

Detailed experimental protocols for the key experiments cited or proposed are provided below to guide researchers in this field.

Determination of Chloride Requirement and Optimal Concentration

Objective: To determine the effect of chloride concentration on this compound production by S. armentosus.

Protocol:

  • Prepare a defined minimal medium for S. armentosus culture, ensuring it is devoid of any chloride source.

  • Aliquot the medium into a series of flasks and supplement with varying concentrations of a chloride salt (e.g., NaCl or KCl), ranging from 0 mM to a high concentration (e.g., 100 mM).

  • Inoculate each flask with a standardized spore suspension of S. armentosus.

  • Incubate the cultures under optimal growth conditions (e.g., temperature, shaking speed) for a defined period (e.g., 8 days).

  • At the end of the incubation period, harvest the culture broth by centrifugation.

  • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound.

  • Plot the this compound yield as a function of the initial chloride concentration to determine the optimal and inhibitory concentrations.

Isotopic Labeling to Confirm Chloride Incorporation

Objective: To confirm that the chlorine atoms in this compound are derived from chloride ions in the medium.

Protocol:

  • Prepare the defined minimal medium with the optimal concentration of chloride as determined in the previous experiment.

  • Supplement the medium with a radioactive isotope of chlorine, such as ³⁶Cl⁻ (as NaCl).

  • Inoculate the medium with S. armentosus and incubate under standard conditions.

  • After the incubation period, harvest the culture and purify this compound from the broth using chromatographic techniques (e.g., HPLC).

  • Analyze the purified this compound for the presence of the ³⁶Cl isotope using a scintillation counter or by mass spectrometry. The detection of the isotope in the this compound molecule confirms its direct incorporation from the medium.

Identification and Inactivation of the Putative Halogenase Gene (Hypothetical)

Objective: To identify the gene responsible for the chlorination of the this compound precursor and to confirm its function through gene knockout.

Note: This protocol is hypothetical as the this compound biosynthetic gene cluster has not been reported.

Protocol:

  • Genome Sequencing: Sequence the genome of S. armentosus.

  • Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH) to identify the putative this compound biosynthetic gene cluster. Within this cluster, search for open reading frames (ORFs) with homology to known halogenase enzymes.

  • Gene Inactivation: Once a candidate halogenase gene is identified, construct a gene knockout mutant by replacing the gene with an antibiotic resistance cassette via homologous recombination.

  • Metabolite Analysis: Culture the wild-type and the knockout mutant strains under identical conditions (including the presence of chloride). Analyze the culture extracts by HPLC and Mass Spectrometry. The abrogation of this compound production and the potential accumulation of a non-chlorinated precursor in the mutant strain would confirm the function of the knocked-out gene.

Conclusion and Future Perspectives

The biosynthesis of this compound is critically dependent on the enzymatic incorporation of chlorine. While the absolute requirement of chloride and its role as a direct precursor have been established, significant gaps in our understanding remain. The foremost challenge is the identification and characterization of the this compound biosynthetic gene cluster and, within it, the specific halogenase responsible for the dichlorination step. Elucidation of the gene cluster will not only confirm the proposed biosynthetic pathway but will also open avenues for combinatorial biosynthesis and the generation of novel this compound derivatives.

Future research should focus on sequencing the genome of S. armentosus and applying genome mining strategies to uncover the biosynthetic machinery. Subsequent characterization of the halogenase, including its substrate specificity and kinetic parameters, will provide invaluable insights into the mechanism of this important enzymatic transformation. Such knowledge will be instrumental for the rational design of new antibiotics with improved efficacy and pharmacological properties.

References

Armentomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armentomycin is a naturally occurring, chlorinated nonprotein amino acid with notable antibiotic properties, primarily demonstrating activity against Gram-negative bacteria.[1] Produced by the bacterium Streptomyces armentosus, this compound presents a unique chemical structure that has garnered interest within the scientific community for its potential as a lead compound in the development of new antibacterial agents. This technical guide provides a comprehensive overview of this compound's chemical and physical properties, methodologies for its isolation and characterization, and insights into its mechanism of action.

Chemical and Physical Properties

This compound, also known by its systematic IUPAC name (S)-2-Amino-4,4-dichlorobutanoic acid and as L-Armentomycin, possesses a distinct molecular structure that is central to its biological activity.[2] Key chemical and physical properties are summarized below for quick reference.

PropertyValueSource
CAS Number 10139-00-1[2]
Molecular Formula C4H7Cl2NO2[2]
Molecular Weight 172.01 g/mol
IUPAC Name (S)-2-Amino-4,4-dichlorobutanoic acid[2]
Synonyms L-Armentomycin[1]
Boiling Point 296.4±40.0 °C (Predicted)
Density 1.477±0.06 g/cm3 (Predicted)
pKa 2.02±0.10 (Predicted)

Note: Some physical properties are predicted and experimental verification is recommended.

Experimental Protocols

Isolation of Streptomyces armentosus

The isolation of Streptomyces species, the producers of a vast array of antibiotics including this compound, is a critical first step. A general, yet effective, protocol for isolating these bacteria from soil samples is outlined below. This method can be adapted and optimized for the specific isolation of Stre-ptomyces armentosus.

experimental_workflow cluster_soil_processing Soil Sample Processing cluster_isolation Isolation of Streptomyces cluster_purification_characterization Culture and Identification s1 Air-dry soil sample s2 Crush and sieve s1->s2 s3 Pre-treat with CaCO3 s2->s3 i1 Serial Dilution s3->i1 Processed Soil i2 Plating on Starch Casein Agar (SCA) i1->i2 i3 Incubation (28-30°C, 7 days) i2->i3 i4 Colony Selection i3->i4 p1 Pure Culture on SCA i4->p1 Isolated Colonies p2 Morphological & Biochemical Characterization p1->p2

Figure 1: Workflow for the isolation of Streptomyces sp.

Methodology:

  • Soil Sample Collection and Pre-treatment: Soil samples are collected and air-dried to reduce moisture and the population of non-spore-forming bacteria. The dried soil is then crushed and sieved to remove large debris. A pre-treatment with calcium carbonate (CaCO3) can be employed to selectively enhance the growth of Streptomyces.[3]

  • Serial Dilution and Plating: The pre-treated soil is serially diluted in sterile water. Aliquots of the dilutions are then plated on a selective medium such as Starch Casein Agar (SCA), often supplemented with antifungal and antibacterial agents (e.g., nystatin and ampicillin) to inhibit the growth of competing microorganisms.[3]

  • Incubation and Colony Selection: Plates are incubated at a temperature of 28-30°C for 7-14 days. Streptomyces colonies typically exhibit a characteristic chalky, filamentous appearance.[3]

  • Purification and Identification: Distinct colonies are selected and sub-cultured on fresh SCA plates to obtain pure isolates. Identification can be performed using morphological and biochemical characterization methods.[3]

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

General RP-HPLC Protocol:

  • Column: A C18 column is commonly used for the separation of polar to moderately nonpolar compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium bicarbonate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient is optimized to achieve the best separation of the target compound from impurities.

  • Detection: UV detection at a wavelength where this compound exhibits absorbance is used to monitor the elution profile.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Post-purification: The collected fractions are often lyophilized to remove the mobile phase and obtain the purified compound.

Figure 2: General workflow for HPLC purification of this compound.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential to confirm its structure. While specific spectral data for this compound is not widely published, a general approach to its characterization is described.

NMR Analysis Workflow:

  • Sample Preparation: A small amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the aminodichlorobutyl functional group and the overall structure of this compound.

Mechanism of Action

This compound's primary activity against Gram-negative bacteria suggests a mechanism that targets cellular processes unique to these organisms. While the precise molecular target of this compound has not been definitively identified in publicly available literature, its classification as an amino acid analog and its effect on bacteria point towards the inhibition of cell wall biosynthesis as a probable mechanism of action.

The bacterial cell wall, composed of peptidoglycan, is a crucial structure for maintaining cell integrity and shape. Its synthesis is a complex multi-step process that is a common target for many antibiotics. It is hypothesized that this compound may interfere with one or more enzymatic steps in the peptidoglycan synthesis pathway.

signaling_pathway cluster_peptidoglycan_synthesis Peptidoglycan Synthesis Pathway cluster_armentomycin_action Hypothesized Action of this compound cluster_outcome Outcome p1 Cytoplasmic Precursor Synthesis p2 Membrane Translocation p1->p2 o1 Inhibition of Cell Wall Synthesis p3 Transglycosylation p2->p3 p4 Transpeptidation p3->p4 a1 This compound a1->p1 Inhibits? a1->p2 Inhibits? a1->p3 Inhibits? a1->p4 Inhibits? o2 Cell Lysis & Bacterial Death o1->o2

Figure 3: Hypothesized mechanism of action of this compound.

Further research is required to elucidate the specific enzyme or protein that this compound interacts with to exert its antibacterial effect. This could involve studies such as target identification using affinity chromatography, genetic studies to identify resistance mutations, and in vitro enzymatic assays.

Conclusion

This compound remains a compound of significant interest for antibiotic research due to its activity against Gram-negative bacteria. This guide provides a foundational understanding of its chemical properties and outlines general experimental approaches for its study. Further detailed investigation into its physical properties, development of specific and optimized isolation and purification protocols, and a thorough elucidation of its mechanism of action are crucial next steps in evaluating its full therapeutic potential. The information and methodologies presented here are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel antimicrobial agents.

References

Methodological & Application

Standardized Method for Armentomycin Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armentomycin is a chlorinated, nonprotein amino acid with demonstrated antibacterial properties, primarily targeting Gram-negative bacteria.[1] As a potential novel therapeutic agent, the establishment of a standardized method for susceptibility testing is crucial for its clinical development and for ensuring reproducible and comparable results across different laboratories. This document provides detailed application notes and protocols for determining the in vitro susceptibility of bacteria to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing (AST).[2][3][4][5]

These protocols are intended to serve as a foundational methodology for researchers and drug development professionals. It is important to note that as a new agent, specific quality control (QC) ranges and clinical breakpoints for this compound have not yet been established. The methods described herein provide a framework for generating the necessary data to define these critical parameters.

Principle of the Test

Antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[6] The two primary reference methods recommended for quantitative and qualitative susceptibility testing are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of growth inhibition.[6][7] These methods, when performed under standardized conditions, provide a reliable indication of the potential efficacy of an antimicrobial agent against a specific pathogen.[8]

Data Presentation

The following tables are templates for the presentation of quantitative data that should be generated during the validation and implementation of this compound susceptibility testing.

Table 1: Example MIC Distribution for this compound against Gram-Negative Isolates

Organism (n=number of isolates)This compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Escherichia coli (n=100)0.5 - 64432
Klebsiella pneumoniae (n=100)1 - 128864
Pseudomonas aeruginosa (n=100)2 - >25632128
Acinetobacter baumannii (n=50)4 - 25616256

MIC₅₀: The concentration of this compound at which 50% of the isolates are inhibited. MIC₉₀: The concentration of this compound at which 90% of the isolates are inhibited.

Table 2: Proposed Quality Control Ranges for this compound Susceptibility Testing

Quality Control StrainMethodThis compound ConcentrationAcceptable Range
Escherichia coli ATCC® 25922™Broth Microdilution(To be determined)(To be determined) µg/mL
Disk Diffusion(To be determined) µg disk(To be determined) mm
Pseudomonas aeruginosa ATCC® 27853™Broth Microdilution(To be determined)(To be determined) µg/mL
Disk Diffusion(To be determined) µg disk(To be determined) mm

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI M07 standard for broth dilution methods.[3]

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[9]

  • 0.9% sterile saline or sterile deionized water

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile loops, pipettes, and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent. The choice of solvent should be based on the solubility of this compound and should not affect bacterial growth.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 0.06 to 128 µg/mL in the microtiter plate wells.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[8]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the final bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[6]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MICs for the QC strains must fall within the pre-determined acceptable ranges (once established).[10]

Protocol 2: Disk Diffusion Method

This protocol is based on the CLSI M02 standard for disk diffusion testing.[3]

Materials:

  • This compound-impregnated paper disks (concentration to be determined)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Bacterial isolates for testing

  • Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[9]

  • 0.9% sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically apply the this compound disks to the surface of the agar.

    • Ensure the disks are in firm contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[7]

    • The zone diameters for the QC strains must fall within the pre-determined acceptable ranges (once established).[10]

    • Interpretive criteria (Susceptible, Intermediate, Resistant) will need to be established based on the correlation of zone diameters with MIC values and clinical outcome data.[11]

Mandatory Visualizations

Armentomycin_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_bmd Broth Microdilution (MIC) cluster_dd Disk Diffusion Isolate_Colonies Isolate Colonies (18-24h culture) Prepare_Inoculum Prepare Inoculum (0.5 McFarland) Isolate_Colonies->Prepare_Inoculum Prepare_Plates Prepare this compound Dilution Plates Inoculate_Plates Inoculate Plates (5x10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plates Inoculate_Agar Inoculate MHA Plate Prepare_Inoculum->Inoculate_Agar Prepare_Plates->Inoculate_Plates Incubate_BMD Incubate (35°C, 16-20h) Inoculate_Plates->Incubate_BMD Read_MIC Read MIC Incubate_BMD->Read_MIC Apply_Disks Apply this compound Disks Inoculate_Agar->Apply_Disks Incubate_DD Incubate (35°C, 16-20h) Apply_Disks->Incubate_DD Measure_Zones Measure Inhibition Zones Incubate_DD->Measure_Zones

Caption: Experimental workflow for this compound susceptibility testing.

Caption: Logical relationship for MIC interpretation.

References

Application Notes and Protocols for Armentomycin Time-Kill Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armentomycin is an antibiotic identified as a chlorinated nonprotein amino acid produced by species of Streptomyces.[1] While detailed public information on its specific mechanism of action and antibacterial spectrum is limited, time-kill assays are a fundamental method to determine the pharmacodynamic properties of a novel antimicrobial agent. This document provides a comprehensive, adaptable protocol for conducting a time-kill assay to evaluate the bactericidal or bacteriostatic activity of this compound against susceptible bacterial strains.

A time-kill assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.[2][3][4] This is achieved by exposing a standardized bacterial inoculum to the antibiotic and quantifying the viable bacteria at various time points.[][6] The data generated is crucial for understanding the concentration-dependent or time-dependent killing kinetics of the drug.[7] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction.[3][8]

This protocol outlines the necessary steps to perform a time-kill assay, from initial minimum inhibitory concentration (MIC) determination to data analysis and presentation. It is intended as a guide for researchers to establish a robust experimental setup for this compound and similar investigational compounds.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to initiating a time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the selected bacterial strain(s) must be determined. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[9][10][11][12] This value is essential for selecting the appropriate this compound concentrations for the time-kill experiment. Broth microdilution is a commonly used method.

Protocol for MIC Determination (Broth Microdilution):

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate to cover a clinically and biologically relevant concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth of the organism is observed.

Time-Kill Assay Protocol

This protocol is designed to assess the killing kinetics of this compound against a selected bacterial strain.

Materials:

  • This compound (stock solution of known concentration)

  • Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile culture tubes or flasks

  • Incubator shaker (35-37°C)

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Vortex mixer

  • Agar plates (e.g., Tryptic Soy Agar, Blood Agar)

  • Sterile spreaders or plating beads

  • Neutralizing solution (if this compound carryover is a concern)

Experimental Setup:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase bacterial culture by inoculating the test organism into the appropriate broth and incubating at 35-37°C with agitation until the turbidity reaches a 0.5 McFarland standard.

    • Dilute this culture in fresh, pre-warmed broth to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. Verify the starting inoculum by performing a colony count of the initial suspension.

  • Test Conditions:

    • Prepare culture tubes or flasks for each condition:

      • Growth Control: Bacterial inoculum in broth without this compound.

      • This compound Test Concentrations: Bacterial inoculum in broth with this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).[][6] The total volume for each condition should be sufficient for all planned sampling time points.

  • Incubation and Sampling:

    • Incubate all tubes/flasks at 35-37°C with constant agitation (e.g., 150 rpm).

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[2][]

  • Sample Processing and Plating:

    • Perform serial 10-fold dilutions of each collected sample in sterile saline or PBS to achieve a countable number of colonies (typically 30-300 colonies per plate).

    • If antibiotic carryover is a concern, incorporate a neutralization step before or during dilution.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates in duplicate or triplicate.

    • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

  • Data Collection:

    • Count the number of colonies on each plate.

    • Calculate the CFU/mL for each time point and test condition using the following formula:

      • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

Data Presentation

Quantitative data from the time-kill assay should be summarized in a clear and structured table to facilitate comparison between different this compound concentrations and the growth control.

Table 1: Time-Kill Kinetics of this compound against [Bacterial Strain]

Time (hours)Mean Log10 CFU/mL (± SD)
Growth Control
0Value
1Value
2Value
4Value
6Value
8Value
12Value
24Value
Log10 Reduction at 24h N/A

Log10 reduction is calculated relative to the initial inoculum at time 0.

Visualizations

This compound Time-Kill Assay Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis MIC_det Determine MIC of This compound Inoculum_prep Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) MIC_det->Inoculum_prep Media_prep Prepare Test Tubes: - Growth Control - this compound at  multiples of MIC Inoculum_prep->Media_prep Incubate Incubate at 37°C with Agitation Media_prep->Incubate Sampling Sample at Time Points (0, 1, 2, 4, 6, 8, 12, 24h) Incubate->Sampling Repeat for each time point Dilution Perform Serial 10-fold Dilutions Sampling->Dilution Plating Plate Dilutions onto Agar Dilution->Plating Incubate_plates Incubate Plates (18-24h) Plating->Incubate_plates Colony_count Count Colonies (CFU) Incubate_plates->Colony_count Calculate_CFU Calculate CFU/mL Colony_count->Calculate_CFU Plot_data Plot Log10 CFU/mL vs. Time Calculate_CFU->Plot_data Conclusion Determine Bactericidal/ Bacteriostatic Activity Plot_data->Conclusion

Caption: Workflow of the this compound time-kill assay experiment.

Potential Mechanisms of Antibacterial Action

While the specific mechanism of this compound is not well-documented in publicly available literature, the following diagram illustrates common bacterial signaling pathways and cellular processes that are targeted by antibiotics. This serves as a conceptual framework for hypothesis generation regarding this compound's mode of action.

Antibiotic_Targets cluster_cell Bacterial Cell CW Cell Wall CM Cell Membrane Ribosome Ribosome (Protein Synthesis) DNA DNA/RNA Synthesis This compound This compound (Potential Target?) This compound->CW Inhibition of Peptidoglycan Synthesis This compound->CM Disruption of Membrane Integrity This compound->Ribosome Inhibition of Translation This compound->DNA Inhibition of Replication/Transcription

Caption: Potential antibacterial targets for this compound.

References

Application Notes and Protocols for the In Vitro Application of an Exemplar Antibiotic, Tobramycin, against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature and database searches did not yield specific data regarding the in vitro application of Armentomycin against Pseudomonas aeruginosa. To fulfill the structural and content requirements of your request, the following application notes and protocols have been generated using Tobramycin as a well-documented exemplar antibiotic effective against P. aeruginosa. All data, protocols, and pathways presented herein pertain to Tobramycin and should be considered a template. Similar comprehensive studies would be required to assess the efficacy of this compound.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its capacity to form resilient biofilms. This makes the exploration of novel and existing antimicrobial agents a critical area of research. These application notes provide a summary of the in vitro activity of Tobramycin against P. aeruginosa and detailed protocols for its evaluation, intended for researchers, scientists, and professionals in drug development.

Data Presentation: In Vitro Efficacy of Tobramycin against Pseudomonas aeruginosa

The following tables summarize the quantitative data on the efficacy of Tobramycin against various strains of P. aeruginosa, including its activity against both planktonic (free-floating) and biofilm-forming bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Tobramycin against Pseudomonas aeruginosa

StrainMIC (µg/mL)Reference
PAO10.5
ATCC 256680.5
Cystic Fibrosis Isolates (n=1,240)MIC₅₀: 1, MIC₉₀: 8
PA143.125 - 6.25

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Bactericidal Concentration (MBC) of Tobramycin against Pseudomonas aeruginosa

StrainMBC (µg/mL)Reference
PAO14
ATCC 2566832
Planktonic PA148

Table 3: Anti-Biofilm Activity of Tobramycin against Pseudomonas aeruginosa

StrainAssayConcentration (µg/mL)EffectReference
PAO1Time-kill on preformed biofilm> 2x MICBactericidal
PA14Biofilm eradication200Complete eradication of 24h-old biofilm
PA14 on abiotic surfaceMinimum Bactericidal Concentration400MBC for biofilm

Experimental Protocols

The following are detailed protocols for key experiments to determine the in vitro efficacy of an antimicrobial agent against P. aeruginosa.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of P. aeruginosa.

Materials:

  • P. aeruginosa strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution (e.g., Tobramycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of P. aeruginosa and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antimicrobial Agent Dilution: a. Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in a 96-well plate. b. Typically, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 11. c. Add 100 µL of the starting antimicrobial concentration to well 1 and 50 µL to well 2. d. Perform serial dilutions by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antimicrobial), and well 12 as the sterility control (no bacteria).

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • Mix the contents of each of these wells thoroughly.

  • From each well, pipette a 10-20 µL aliquot and spot-plate it onto a TSA plate.

  • Also plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubate the TSA plates at 37°C for 24-48 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation, which corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Biofilm Inhibition and Disruption Assay using Crystal Violet

Objective: To quantify the effect of an antimicrobial agent on the formation (inhibition) or eradication (disruption) of P. aeruginosa biofilms.

Materials:

  • P. aeruginosa strain(s)

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Antimicrobial agent

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader (550-600 nm)

Procedure:

  • Biofilm Formation (Inhibition Assay): a. Prepare a bacterial suspension (e.g., 1:100 dilution of an overnight culture in fresh TSB). b. Add 100 µL of the bacterial suspension to the wells of a 96-well plate containing 100 µL of media with serial dilutions of the antimicrobial agent. c. Incubate the plate at 37°C for 24 hours without shaking.

  • Biofilm Disruption Assay: a. First, grow the biofilm by adding 200 µL of the bacterial suspension to the wells and incubating at 37°C for 24 hours. b. After incubation, gently remove the planktonic cells and wash the wells with sterile saline. c. Add 200 µL of fresh media containing serial dilutions of the antimicrobial agent to the wells with the pre-formed biofilms. d. Incubate for another 24 hours at 37°C.

  • Quantification: a. After the final incubation, discard the medium and gently wash the wells twice with sterile saline to remove non-adherent cells. b. Air-dry the plate. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the plate thoroughly with water until the water runs clear. e. Air-dry the plate completely. f. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. g. Incubate for 15 minutes at room temperature. h. Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm.

Mandatory Visualizations

Signaling Pathway

Tobramycin_Mechanism_of_Action cluster_Cell Pseudomonas aeruginosa Cell cluster_Membrane Cell Membranes cluster_Cytoplasm Cytoplasm Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Transport Ribosome 30S Ribosomal Subunit Inner_Membrane->Ribosome Binds to A-site Protein Essential Proteins Ribosome->Protein Inhibits protein synthesis Aberrant_Protein Aberrant Proteins Ribosome->Aberrant_Protein Causes mRNA misreading mRNA mRNA mRNA->Ribosome Membrane_Disruption Membrane Disruption Aberrant_Protein->Membrane_Disruption Integration into membrane Tobramycin_Ext Tobramycin (Extracellular) Tobramycin_Ext->Outer_Membrane Uptake Tobramycin_Ext->Membrane_Disruption Direct action at high concentrations Cell_Death Bactericidal Effect Membrane_Disruption->Cell_Death

Caption: Mechanism of action of Tobramycin against P. aeruginosa.

Experimental Workflows

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A1 Prepare P. aeruginosa inoculum (~5x10^5 CFU/mL) A3 Inoculate plate A1->A3 A2 Serial dilute Tobramycin in 96-well plate A2->A3 A4 Incubate 18-24h at 37°C A3->A4 A5 Read MIC: Lowest concentration with no visible growth A4->A5 B1 Select wells from MIC plate with no visible growth A5->B1 Proceed with results B2 Spot-plate aliquots onto agar plates B1->B2 B3 Incubate 24-48h at 37°C B2->B3 B4 Read MBC: Lowest concentration with no colony growth (≥99.9% kill) B3->B4

Caption: Workflow for MIC and MBC determination.

Biofilm_Assay_Workflow start Start step1 Inoculate P. aeruginosa in 96-well plate start->step1 step2 Add Tobramycin dilutions (for inhibition assay) step1->step2 step3 Incubate 24h at 37°C to form biofilm step2->step3 step4 Wash to remove planktonic cells step3->step4 step5 Add Tobramycin dilutions (for disruption assay) step4->step5 For Disruption step7 Wash wells step4->step7 For Inhibition step6 Incubate for another 24h step5->step6 step6->step7 step8 Stain with 0.1% Crystal Violet step7->step8 step9 Wash to remove excess stain step8->step9 step10 Solubilize stain with 30% Acetic Acid step9->step10 end Quantify absorbance at 550 nm step10->end

Caption: Workflow for the crystal violet biofilm assay.

Concluding Note: The provided data and protocols for Tobramycin serve as a comprehensive guide for the in vitro evaluation of an antimicrobial agent against Pseudomonas aeruginosa. To assess the potential of this compound, it is imperative that similar experimental investigations are conducted to determine its specific activity, including MIC, MBC, and anti-biofilm efficacy.

Armentomycin in Dual Antibiotic Synergy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armentomycin is a chlorinated, non-proteinogenic amino acid antibiotic with antibacterial properties. The exploration of its potential synergistic effects when combined with other antimicrobial agents is a promising area of research to combat antibiotic resistance. This document provides a generalized framework and detailed protocols for conducting dual antibiotic synergy studies involving this compound. Due to the limited publicly available data on specific synergistic pairings for this compound, this document focuses on the foundational methodologies and principles that can be applied to investigate its synergistic potential with other antibiotics.

Introduction to this compound and Antibiotic Synergy

This compound is an antibacterial compound produced by Streptomyces armentosus. While its precise mechanism of action is not extensively detailed in publicly accessible literature, its classification as an amino acid analog suggests potential interference with metabolic pathways involving amino acids or protein synthesis.

Antibiotic synergy occurs when the combined inhibitory or bactericidal effect of two or more antibiotics is greater than the sum of their individual effects. Studying synergy is crucial for:

  • Overcoming Antibiotic Resistance: A synergistic combination may be effective against bacterial strains resistant to the individual component drugs.

  • Reducing Dosage and Toxicity: By enhancing the efficacy, the required doses of the combined antibiotics may be lowered, potentially reducing dose-related side effects.

  • Broadening the Spectrum of Activity: A combination may be effective against a wider range of bacteria than either drug alone.

Hypothetical Signaling Pathways for Synergistic Action

Given the lack of specific data on this compound's mechanism, we can propose hypothetical scenarios for synergistic interactions based on common antibiotic mechanisms. These diagrams illustrate conceptual pathways that could be investigated.

Synergy_Hypothesis_1 cluster_cell Bacterial Cell This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Potential Inhibition of Precursors Lysis Cell Lysis This compound->Lysis BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibition BetaLactam->Lysis PBP->CellWall Catalyzes PBP->Lysis CellWall->Lysis

Figure 1: Hypothetical synergy with a cell wall synthesis inhibitor.

Synergy_Hypothesis_2 cluster_cell Bacterial Cell This compound This compound ProteinSynth Protein Synthesis This compound->ProteinSynth Potential Inhibition of Amino Acid Metabolism CellDeath Cell Death This compound->CellDeath Aminoglycoside Aminoglycoside Ribosome Ribosome (30S) Aminoglycoside->Ribosome Binding and Inhibition Aminoglycoside->CellDeath Ribosome->ProteinSynth Mediates ProteinSynth->CellDeath

Figure 2: Hypothetical synergy with a protein synthesis inhibitor.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the synergistic potential of this compound with a second antibiotic.

Checkerboard Microdilution Assay

This is the most common method for determining antibiotic synergy in vitro.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antibiotic against a specific bacterial strain.

Materials:

  • This compound stock solution of known concentration.

  • Second antibiotic stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Multichannel pipette.

  • Incubator.

Workflow:

Checkerboard_Workflow prep Prepare Antibiotic Stock Solutions diluteA Serial Dilute this compound (Horizontally) prep->diluteA diluteB Serial Dilute Antibiotic B (Vertically) prep->diluteB inoculate Inoculate with Bacterial Suspension diluteA->inoculate diluteB->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read MICs and Calculate FIC Index incubate->read

Figure 3: Workflow for the checkerboard microdilution assay.

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G). Row H will contain dilutions of this compound alone, and column 11 will contain dilutions of the second antibiotic alone. Column 12 will serve as a growth control (no antibiotics).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic B Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

Interpretation of FIC Index:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Time-Kill Assay

This assay provides dynamic information about the bactericidal or bacteriostatic activity of the antibiotic combination over time.

Objective: To assess the rate of bacterial killing by this compound in combination with another antibiotic.

Materials:

  • This compound and second antibiotic at predetermined concentrations (e.g., based on MIC values from the checkerboard assay).

  • Bacterial culture in logarithmic growth phase.

  • Appropriate sterile broth medium.

  • Sterile tubes or flasks.

  • Incubator with shaking capabilities.

  • Apparatus for performing serial dilutions and plate counts.

Procedure:

  • Prepare tubes with broth containing:

    • No antibiotic (growth control).

    • This compound alone at a specific concentration (e.g., MIC).

    • The second antibiotic alone at a specific concentration (e.g., MIC).

    • The combination of this compound and the second antibiotic at synergistic concentrations determined from the checkerboard assay.

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on appropriate agar plates to determine the viable bacterial count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

Interpretation:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

  • Bacteriostatic activity: A < 3 log10 decrease in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from synergy studies should be presented in a clear and structured format.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Antibiotic X against E. coli ATCC 25922

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
This compound1640.250.5Synergy
Antibiotic X820.25

Table 2: Hypothetical Time-Kill Assay Results (log10 CFU/mL) against S. aureus ATCC 29213

Time (hours)Growth ControlThis compound (MIC)Antibiotic Y (MIC)This compound + Antibiotic Y
05.75.75.75.7
47.25.55.64.1
88.55.35.43.2
249.15.15.2< 2.0

Conclusion

While specific synergistic partners for this compound have not been extensively reported, the methodologies outlined in this document provide a robust framework for investigating its potential in dual antibiotic synergy studies. The checkerboard assay offers a primary screening tool to identify synergistic, additive, indifferent, or antagonistic interactions, while the time-kill assay provides deeper insights into the bactericidal or bacteriostatic nature of these interactions. Researchers are encouraged to use these protocols as a starting point for exploring novel antibiotic combinations involving this compound to address the growing challenge of antimicrobial resistance. Further research into the precise mechanism of action of this compound will be critical in guiding the selection of potential synergistic partners.

Preparation and Storage of Armentomycin Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Armentomycin is a nonprotein amino acid antibiotic primarily effective against Gram-negative bacteria.[1] Proper preparation and storage of this compound stock solutions are crucial for maintaining its potency and ensuring the reproducibility of experimental results. This document provides detailed protocols for the preparation and storage of this compound stock solutions, drawing upon best practices for handling antibiotic compounds. Due to the limited availability of specific solubility and stability data for this compound, a preliminary solubility test is recommended.

Chemical Properties

PropertyValue
CAS Number 10139-00-1[1]
Molecular Weight 172.01 g/mol [1]
Appearance Solid powder

Recommended Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a sterile stock solution of this compound. It is recommended to start with a small-scale solubility test to determine the most appropriate solvent.

2.1. Materials

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q® or equivalent)

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol (95-100%), sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filters

  • Sterile syringes

  • Sterile, light-blocking microcentrifuge tubes or cryovials for aliquoting

2.2. Preliminary Solubility Testing (Recommended)

Before preparing a large batch of stock solution, it is advisable to determine the solubility of this compound in different solvents.

  • Weigh out a small, precise amount of this compound powder (e.g., 1-5 mg) into three separate sterile microcentrifuge tubes.

  • To the first tube, add a small, measured volume of sterile water (e.g., 100 µL) to test for aqueous solubility.

  • To the second tube, add the same volume of sterile DMSO.

  • To the third tube, add the same volume of sterile ethanol.

  • Vortex each tube thoroughly for 1-2 minutes.

  • Visually inspect for complete dissolution. If the powder has not fully dissolved, incrementally add more solvent and vortex until dissolution is achieved or it becomes apparent that the compound is insoluble at the desired concentration.

  • Record the solvent and the final concentration at which the this compound dissolved. This information will guide the preparation of the main stock solution.

2.3. Preparation of Stock Solution

The following protocol is a general guideline. The choice of solvent and final concentration should be informed by the preliminary solubility test. A common starting concentration for antibiotic stock solutions is 1000x the desired working concentration.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile conical tube.

  • Add the appropriate sterile solvent (determined from the solubility test) to the conical tube to achieve the desired stock concentration.

  • Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but caution should be exercised as heat can degrade some compounds.

  • Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter attached to a sterile syringe. Dispense the filtered solution into a new sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-blocking microcentrifuge tubes or cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.

Storage of this compound Stock Solutions

Proper storage is critical to maintain the stability and activity of the this compound stock solution.

3.1. Short-Term Storage

For use within a few days, aliquots of the stock solution can be stored at 2-8°C.

3.2. Long-Term Storage

For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[2][3][4] Protecting the aliquots from light by using amber or light-blocking tubes is also a good practice, as some antibiotics are light-sensitive.[5][6]

Quantitative Data Summary

ParameterRecommendationNotes
Solvent To be determined by solubility testing (Water, DMSO, or Ethanol are common starting points).The choice of solvent may depend on the experimental application and potential solvent effects on the biological system.
Stock Concentration 10-100 mg/mL (or 1000x the working concentration)The maximum concentration is dependent on the solubility of this compound in the chosen solvent.
Working Concentration To be determined experimentally.The effective concentration will vary depending on the target organism and experimental conditions.
Short-Term Storage 2-8°CFor use within a few days to a week.
Long-Term Storage -20°C or -80°CStore in single-use aliquots to avoid freeze-thaw cycles.
Light Protection RecommendedUse amber or opaque tubes to protect from light, especially for long-term storage.

Experimental Workflow and Signaling Pathway Diagrams

Workflow for Preparation of this compound Stock Solution

Armentomycin_Stock_Prep cluster_prep Preparation cluster_storage Storage cluster_solubility Preliminary Step weigh Weigh this compound Powder dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Light-Blocking Tubes filter->aliquot store Store at Recommended Temperature aliquot->store solubility_test Perform Solubility Test (Water, DMSO, Ethanol) solubility_test->dissolve Informs Solvent Choice Storage_Logic start Prepared this compound Stock Solution short_term Short-Term Use (< 1 week) start->short_term long_term Long-Term Storage (> 1 week) start->long_term store_fridge Store at 2-8°C short_term->store_fridge store_freezer Store at -20°C or -80°C (Aliquoted & Light-Protected) long_term->store_freezer

References

Armentomycin use in cell culture infection models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Use of Armentomycin in Cell Culture Infection Models

Disclaimer: Scientific literature available as of late 2025 does not provide specific data on the use of this compound in cell culture infection models, its precise mechanism of action against specific pathogens, or its effects on host cell signaling pathways. The following application notes and protocols are presented as a general framework for researchers and drug development professionals to investigate the potential of a novel antibiotic, such as this compound, in this context.

Introduction

This compound is a chlorinated nonprotein amino acid classified as an anti-bacterial agent.[1] Its unique structure suggests a potential for novel antimicrobial activity. These notes provide a comprehensive guide for the initial characterization and evaluation of this compound in in-vitro cell culture infection models. The protocols outlined below are designed to be adapted and optimized based on the specific host cell lines and bacterial pathogens under investigation.

The primary objectives of these protocols are to:

  • Determine the antibacterial spectrum and potency of this compound.

  • Evaluate the cytotoxicity of this compound against mammalian host cells.

  • Assess the efficacy of this compound in a cell culture infection model.

  • Investigate the potential mechanism of action of this compound.

Data Presentation

Effective evaluation of a novel antibiotic requires systematic and clear presentation of quantitative data. The following tables provide templates for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainingMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Data][Insert Data]
Streptococcus pneumoniaeGram-positive[Insert Data][Insert Data]
Escherichia coliGram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data][Insert Data]
Mycobacterium tuberculosisAcid-fast[Insert Data][Insert Data]

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines.

Cell LineCell TypeCC50 (µg/mL)Positive Control (e.g., Doxorubicin) CC50 (µg/mL)
A549Human Lung Carcinoma[Insert Data][Insert Data]
THP-1 (differentiated)Human Monocytic (macrophage-like)[Insert Data][Insert Data]
VeroKidney epithelial[Insert Data][Insert Data]

Table 3: Efficacy of this compound in a Cell Culture Infection Model.

Treatment GroupConcentration (µg/mL)Intracellular Bacterial Load (CFU/mL)Host Cell Viability (%)
Uninfected Control-0100
Infected (Vehicle Control)0[Insert Data][Insert Data]
This compound0.5 x MIC[Insert Data][Insert Data]
This compound1 x MIC[Insert Data][Insert Data]
This compound2 x MIC[Insert Data][Insert Data]
Positive Control (e.g., Gentamicin)2 x MIC[Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO or water)

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension and adjust the turbidity to a 0.5 McFarland standard.

  • Create a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Add the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (a known antibiotic) and a negative control (no antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound with no visible bacterial growth.

Protocol 2: Assessment of Host Cell Cytotoxicity

This protocol evaluates the toxic effect of this compound on mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Replace the existing medium with the medium containing the this compound dilutions.

  • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity.

  • Incubate for a period relevant to the infection model (e.g., 24-48 hours).

  • Add the cell viability reagent and incubate as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

Protocol 3: Intracellular Infection Assay

This protocol assesses the ability of this compound to kill bacteria that have invaded host cells.

Materials:

  • Adherent mammalian cell line (e.g., A549)

  • Bacterial strain capable of intracellular infection (e.g., Staphylococcus aureus)

  • Complete cell culture medium without antibiotics

  • This compound

  • Gentamicin or other non-cell-permeable antibiotic

  • Sterile water or lysis buffer (e.g., 0.1% Triton X-100)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed host cells in a 24-well plate and grow to confluency.

  • Infect the host cell monolayer with the bacterial suspension at a specified multiplicity of infection (MOI) for 1-2 hours to allow for bacterial invasion.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing a high concentration of a non-cell-permeable antibiotic (e.g., gentamicin) for 1 hour to kill any remaining extracellular bacteria.

  • Wash the cells again with PBS.

  • Add fresh medium containing different concentrations of this compound (or controls).

  • Incubate for the desired treatment period (e.g., 24 hours).

  • To determine the intracellular bacterial load, wash the cells with PBS and then lyse them with sterile water or a lysis buffer.

  • Perform serial dilutions of the lysate and plate on appropriate agar to enumerate colony-forming units (CFU).

Visualizations

Experimental Workflow

experimental_workflow cluster_preliminary Preliminary Screening cluster_infection_model Infection Model mic MIC Determination (Protocol 1) infection Host Cell Infection mic->infection Select Concentrations cytotoxicity Cytotoxicity Assay (Protocol 2) cytotoxicity->infection Determine Safe Doses extracellular_kill Extracellular Bacteria Killing infection->extracellular_kill armento_treatment This compound Treatment extracellular_kill->armento_treatment lysis Host Cell Lysis armento_treatment->lysis cfu CFU Enumeration lysis->cfu

General workflow for evaluating a novel antibiotic in a cell culture infection model.
Hypothetical Signaling Pathway

Many bacterial pathogens can modulate host cell signaling to promote their survival. A potential mechanism of action for a novel antibiotic could involve the restoration of normal host cell signaling. The diagram below illustrates a simplified, hypothetical pathway where a bacterial infection might suppress host cell autophagy (a cellular "self-eating" process that can clear intracellular pathogens) and how an antibiotic might counteract this.

signaling_pathway cluster_host_cell Host Cell Cytoplasm bacterium Intracellular Bacterium virulence_factor Virulence Factor bacterium->virulence_factor secretes mTOR mTOR Pathway virulence_factor->mTOR activates autophagy Autophagy mTOR->autophagy inhibits clearance Bacterial Clearance autophagy->clearance leads to This compound This compound (Hypothetical Target) This compound->mTOR inhibits?

Hypothetical signaling pathway of bacterial manipulation of host cell autophagy.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Armentomycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Armentomycin is a chlorinated, nonprotein amino acid with antibiotic properties, primarily active against Gram-negative bacteria.[1][2] As with many novel antibiotic candidates, a robust and reliable analytical method for its quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation, identification, and quantification of this compound in various sample matrices.

This application note presents a proposed HPLC method for the analysis of this compound. Due to the limited availability of published, specific HPLC methods for this compound, the following protocol has been developed based on the known physicochemical properties of this compound and established HPLC methods for structurally similar compounds, such as amino acids and other polar antibiotics.[3] This method is intended to serve as a starting point for method development and validation in a research setting.

Experimental Protocols

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This approach is suitable for the separation of polar, small molecules.

Chromatographic Conditions

ParameterRecommended Setting
HPLC System Any standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 210 nm

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile, widely used stationary phase for reversed-phase chromatography and is a good starting point for separating small, polar molecules like amino acids.

  • Mobile Phase: A water/acetonitrile gradient is effective for eluting compounds with a wide range of polarities. The addition of formic acid helps to improve peak shape and ionization efficiency if mass spectrometry is used for detection.

  • Detection: In the absence of a specific UV-Vis spectrum for this compound, detection at a low wavelength like 210 nm is recommended, as this is where peptide bonds and carboxyl groups typically absorb.

Sample Preparation

The following is a general protocol for the preparation of a pure this compound standard and can be adapted for other sample matrices.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of Mobile Phase A (0.1% Formic acid in Water) in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of dilutions from the stock solution using Mobile Phase A to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Filtration:

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data from the proposed HPLC method. These values are hypothetical and would need to be determined experimentally during method validation.

Table 1: Proposed Quantitative HPLC Parameters for this compound Analysis

ParameterExpected Value
Retention Time (t_R_) ~ 5 - 10 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the HPLC components.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound Standard dissolve Dissolve in Mobile Phase A start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate dilute Prepare Working Standards sonicate->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report hplc_system mobile_phase Mobile Phase (Solvent A & B) pump HPLC Pump (Gradient Formation) mobile_phase->pump injector Autosampler/ Manual Injector pump->injector column C18 Column (Separation) injector->column detector UV-Vis Detector (210 nm) column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

References

Application Notes and Protocols for In Vivo Animal Studies of Armentomycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available literature does not contain specific in vivo animal study protocols or efficacy data for Armentomycin. The following application notes and protocols are presented as a generalized template for a novel therapeutic agent, based on established methodologies for in vivo animal studies in oncology and infectious disease research. These should be adapted based on the specific characteristics of this compound once they are determined.

Introduction

This compound is a chlorinated nonprotein amino acid with potential therapeutic applications.[1] To evaluate its efficacy and safety in a preclinical setting, in vivo animal studies are essential. This document provides a comprehensive set of protocols and guidelines for conducting such studies, focusing on both anticancer and antibacterial research. The protocols outlined here are based on established best practices in animal research and are intended to serve as a starting point for study design.

Data Presentation

All quantitative data from in vivo studies should be meticulously recorded and organized for clear interpretation and comparison between experimental groups.

Table 1: Example of Data Summary for an In Vivo Anticancer Efficacy Study

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)Survival Rate (%)
Vehicle Control-IV1500 ± 1500-5 ± 2100
This compound10IV800 ± 9046.7-8 ± 3100
This compound25IV450 ± 5070.0-12 ± 480
Positive ControlVariesIV300 ± 4080.0-15 ± 560

Table 2: Example of Data Summary for an In Vivo Antibacterial Efficacy Study

Treatment GroupDose (mg/kg)Administration RouteMean Bacterial Load (CFU/g tissue) ± SEM (48h post-infection)Log Reduction in Bacterial LoadSurvival Rate (%)
Vehicle Control-IP8.5 x 10⁷ ± 1.2 x 10⁷020
This compound10IP3.2 x 10⁵ ± 0.8 x 10⁵2.4280
This compound25IP1.5 x 10³ ± 0.4 x 10³4.75100
Positive ControlVariesIP5.0 x 10³ ± 1.1 x 10³4.23100

Experimental Protocols

General Guidelines for Animal Care and Use

All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Key considerations include appropriate housing, environmental enrichment, and monitoring for signs of distress.

In Vivo Anticancer Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical xenograft study to assess the antitumor activity of a test compound.

3.2.1. Animal Model

  • Species: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID).

  • Age/Sex: 6-8 week old female mice are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

3.2.2. Cell Culture and Tumor Implantation

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured under standard conditions.

  • On the day of implantation, cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with Matrigel.

  • A specific number of cells (e.g., 5 x 10⁶) in a defined volume (e.g., 100 µL) is subcutaneously injected into the flank of each mouse.

3.2.3. Tumor Growth Monitoring and Grouping

  • Tumor growth is monitored using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.

3.2.4. Drug Preparation and Administration

  • This compound should be formulated in a sterile vehicle suitable for the chosen administration route (e.g., saline for intravenous injection).

  • The compound is administered at various doses, and the treatment schedule (e.g., daily, twice weekly) should be clearly defined.

  • A vehicle control group and a positive control group (using a standard-of-care chemotherapeutic agent) should be included.

3.2.5. Efficacy and Toxicity Monitoring

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Animals are monitored daily for clinical signs of toxicity (e.g., changes in behavior, ruffled fur, lethargy).

  • At the end of the study, animals are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis.

In Vivo Antibacterial Efficacy Study in a Murine Sepsis Model

This protocol outlines a model to evaluate the antibacterial activity of a compound in a systemic infection.

3.3.1. Animal Model

  • Species: Immunocompetent mice (e.g., BALB/c, C57BL/6).

  • Age/Sex: 6-8 week old male or female mice.

  • Acclimatization: A minimum of one week of acclimatization is required.

3.3.2. Bacterial Culture and Infection

  • A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is grown to a logarithmic phase.

  • The bacterial culture is diluted to the desired concentration to achieve a lethal or sub-lethal infection dose.

  • Mice are infected via intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension.

3.3.3. Drug Administration

  • Treatment with this compound (formulated in a suitable vehicle) or a control antibiotic is initiated at a specified time post-infection (e.g., 1-2 hours).

  • The dosing regimen (dose, route, and frequency) is followed as per the study design.

3.3.4. Monitoring and Endpoints

  • Animals are monitored for survival and clinical signs of illness at regular intervals.

  • At predetermined time points, subgroups of animals may be euthanized to determine the bacterial load in blood, spleen, liver, and other relevant organs.

  • The primary endpoint is typically survival over a defined period (e.g., 7 days).

Visualization of Pathways and Workflows

Potential Signaling Pathway of Interest

Given that many therapeutic agents exert their effects by modulating key cellular signaling pathways, the PI3K/Akt/mTOR pathway is a relevant example for both anticancer and antimicrobial research.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a generalized workflow for conducting in vivo animal studies.

Experimental_Workflow start Study Design & Protocol Approval acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization induction Tumor/Infection Induction acclimatization->induction randomization Randomization into Treatment Groups induction->randomization treatment Treatment Administration (this compound/Controls) randomization->treatment monitoring Monitoring (Tumor size, Body weight, Clinical signs, Survival) treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Data & Tissue Analysis endpoint->analysis report Final Report analysis->report

Caption: Generalized experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Armentomycin Production from Streptomyces armentosus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Armentomycin from Streptomyces armentosus.

Frequently Asked Questions (FAQs)

Q1: What is the optimal carbon source for this compound production?

A1: Starch has been identified as the most effective carbon source, supporting both high biomass yield and the highest this compound titre.

Q2: Which nitrogen source is recommended for optimal yield?

A2: Lysine is the best nitrogen source for both growth and achieving maximal this compound production. Increasing the lysine concentration can further boost production without evidence of nitrogen catabolite repression.

Q3: What is the role of phosphate in the fermentation medium?

A3: Low concentrations of phosphate are crucial. Growth and this compound biosynthesis increase with initial phosphate concentrations up to 3 mM. Higher concentrations tend to increase biomass at the expense of the this compound titre.[1]

Q4: Are chloride ions necessary for this compound synthesis?

A4: Yes, chloride ions are absolutely required for the biosynthesis of this compound, a chlorinated nonprotein amino acid. A significant portion of the chloride ions in the medium is incorporated directly into the antibiotic.[1][2] However, excess chloride can be inhibitory.[1]

Q5: What is the general relationship between S. armentosus growth and this compound production?

A5: this compound biosynthesis is closely linked to the growth of S. armentosus. The production of this secondary metabolite generally parallels the growth phase.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Yield Suboptimal Carbon SourceReplace the current carbon source with starch.
Inadequate Nitrogen SourceUse lysine as the primary nitrogen source. Consider a concentration titration study to find the optimal level.
High Phosphate ConcentrationReduce the initial phosphate concentration in the medium to below 3 mM.
Absence or Low Concentration of Chloride IonsEnsure the medium is supplemented with an optimal concentration of chloride ions.
Suboptimal pHThe optimal initial pH for many Streptomyces fermentations is around neutral (pH 7.0). Verify and adjust the initial pH of your culture medium. Monitor pH throughout the fermentation as it may change.
Poor Aeration/Low Dissolved Oxygen (DO)Increase agitation and/or aeration rate to maintain adequate dissolved oxygen levels, especially during the exponential growth phase. Controlling DO at saturation levels during growth has been shown to significantly increase antibiotic yields in other Streptomyces species.[2][3][4]
High Biomass but Low this compound Titer Excess PhosphateReduce the initial phosphate concentration in the medium.[1]
Nutrient ImbalanceRe-evaluate the carbon-to-nitrogen ratio in your medium.
Unfavorable pH ShiftMonitor and control the pH of the culture. A shift to a non-optimal pH can favor biomass accumulation over secondary metabolite production.
Inconsistent Batch-to-Batch Production Inoculum VariabilityStandardize the age, size, and physiological state of the inoculum. Use a consistent seed culture protocol.
Media Component VariabilityEnsure consistent quality and preparation of all media components.
ContaminationThe greatest difficulty in handling Streptomyces is contamination. Implement strict aseptic techniques throughout the entire process.

Quantitative Data Summary

The following tables summarize the impact of key nutritional components on this compound production.

Table 1: Effect of Carbon Source on this compound Production

Carbon SourceRelative Biomass YieldRelative this compound Titre
StarchHighHigh
GlucoseModerateModerate
GlycerolLowLow

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen SourceRelative Biomass YieldRelative this compound Titre
LysineHighHigh
Ammonium SulfateModerateLow
PeptoneModerateModerate

Table 3: Effect of Initial Phosphate Concentration on this compound Production

Initial Phosphate ConcentrationRelative Biomass YieldRelative this compound Titre
< 3 mMIncreases with concentrationIncreases with concentration
> 3 mMTends to increaseTends to decrease

Table 4: Effect of Chloride Ion Concentration on this compound Production

Chloride Ion ConcentrationThis compound Synthesis
AbsentNone
OptimalHigh
ExcessReduced

Experimental Protocols

Protocol 1: Fermentation of Streptomyces armentosus for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. armentosus spores or mycelia from a mature agar plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense growth is observed.[5]

  • Production Medium Preparation:

    • Prepare the production medium with the following components per liter: Starch (20 g), Lysine (as required to achieve desired nitrogen concentration), K₂HPO₄ (to achieve < 3 mM phosphate), MgSO₄·7H₂O (0.5 g), and NaCl (as required for optimal chloride concentration).

    • Adjust the initial pH to 7.0.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Fermentation:

    • Inoculate the sterile production medium with 5% (v/v) of the seed culture.

    • Incubate the production culture in a fermenter at 28°C with an agitation of 200-300 rpm.

    • Maintain aeration to ensure a dissolved oxygen level above 50% saturation, especially during the growth phase.

    • The typical fermentation duration for optimal this compound production is 8 days.[1]

  • Sampling and Analysis:

    • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight) and this compound concentration (via HPLC).

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This compound is a non-protein amino acid. The following is a general method for amino acid analysis that can be adapted. Specific optimization for this compound may be required.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Derivatization (Pre-column):

    • As this compound lacks a strong chromophore, derivatization is necessary for UV or fluorescence detection. A common derivatizing agent for amino acids is o-phthaldialdehyde (OPA).

    • Mix the filtered sample with the OPA reagent according to the reagent manufacturer's instructions.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable for separating derivatized amino acids.

    • Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Fluorescence detection is commonly used for OPA-derivatized amino acids, with excitation and emission wavelengths around 340 nm and 450 nm, respectively.

    • Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.

Visualizations

Armentomycin_Biosynthesis_Pathway cluster_precursors Central Metabolism cluster_biosynthesis This compound Biosynthesis Phosphoenolpyruvate Phosphoenolpyruvate Intermediate_A Uncharacterized Intermediates Phosphoenolpyruvate->Intermediate_A Multiple Enzymatic Steps Glycerol Glycerol Glycerol->Intermediate_A Chlorination Chloride Ion Incorporation Intermediate_A->Chlorination This compound This compound (L-2-amino-4,4-dichlorobutanoic acid) Chlorination->this compound

Caption: Simplified proposed biosynthetic pathway of this compound.

Experimental_Workflow Start Start Inoculum_Prep Inoculum Preparation (S. armentosus Seed Culture) Start->Inoculum_Prep Fermentation Production Fermentation (Optimized Medium) Inoculum_Prep->Fermentation Sampling Regular Sampling Fermentation->Sampling Cell_Separation Centrifugation & Filtration Sampling->Cell_Separation Biomass_Analysis Dry Cell Weight Measurement Cell_Separation->Biomass_Analysis Supernatant_Analysis HPLC Quantification of this compound Cell_Separation->Supernatant_Analysis Data_Analysis Data Analysis & Yield Calculation Biomass_Analysis->Data_Analysis Supernatant_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound production and analysis.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Medium Review Medium Composition (Carbon, Nitrogen, Phosphate, Chloride) Low_Yield->Check_Medium Nutrient Issue? Check_Conditions Review Fermentation Conditions (pH, DO, Temperature, Agitation) Low_Yield->Check_Conditions Process Parameter Issue? Check_Inoculum Review Inoculum Quality Low_Yield->Check_Inoculum Inconsistent Results? Check_Contamination Check for Contamination Low_Yield->Check_Contamination Culture Health Issue? Optimize_Nutrients Adjust Nutrient Concentrations Check_Medium->Optimize_Nutrients Suboptimal Optimize_Parameters Adjust pH, DO, etc. Check_Conditions->Optimize_Parameters Suboptimal Standardize_Inoculum Standardize Seed Culture Protocol Check_Inoculum->Standardize_Inoculum Inconsistent Improve_Aseptic_Technique Enhance Sterile Procedures Check_Contamination->Improve_Aseptic_Technique Contaminated

Caption: Logical troubleshooting workflow for low this compound yield.

References

challenges in Armentomycin purification from culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Armentomycin from culture.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve specific issues that may arise during the this compound purification workflow.

Issue 1: Low Yield of this compound after Initial Extraction

Potential Cause Recommended Solution
Incomplete cell lysisOptimize cell disruption method (e.g., sonication, high-pressure homogenization) to ensure maximum release of intracellular this compound.
Inefficient solvent extractionScreen different organic solvents (e.g., ethyl acetate, chloroform, butanol) and optimize the solvent-to-broth ratio and extraction time.[1][2]
Degradation of this compoundPerform extraction at a lower temperature and ensure the pH of the culture broth is adjusted to a range where this compound is stable.
Emulsion formation during extractionAdd an anti-emulsifying agent or increase the centrifugation time and force to improve phase separation.

Issue 2: Poor Resolution and Peak Tailing during Chromatography

Potential Cause Recommended Solution
Inappropriate column chemistryTest different stationary phases (e.g., C18, ion-exchange, size-exclusion) to find the one with the best selectivity for this compound.[1]
Suboptimal mobile phase compositionMethodically vary the mobile phase composition, including the organic modifier concentration, pH, and ionic strength, to improve peak shape.[3]
Column overloadingReduce the sample concentration or injection volume to avoid exceeding the column's binding capacity.[3]
Presence of interfering compoundsIncorporate a pre-purification step, such as solid-phase extraction (SPE), to remove compounds that may interfere with chromatographic separation.[3]
Column degradationFlush the column with a strong solvent to remove contaminants or replace the column if it has reached the end of its lifespan.[3][4]

Issue 3: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Co-elution with structurally similar compoundsOptimize the gradient elution profile in HPLC to enhance the separation of this compound from closely related impurities.
Contamination from the fermentation mediumUtilize a combination of different chromatography techniques (e.g., ion-exchange followed by reverse-phase) for orthogonal purification.[1]
Product degradation during purificationMinimize the number of purification steps and process time. Ensure all buffers and solvents are of high purity.
Carryover from previous injectionsImplement a rigorous column washing step between injections to prevent cross-contamination.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound fermentation to facilitate easier purification?

A1: Controlling fermentation parameters is crucial for simplifying downstream purification. Key parameters include pH, temperature, and aeration. Maintaining an optimal pH range (e.g., 6.35-7.1) and temperature can maximize the production of this compound while minimizing the synthesis of closely related, difficult-to-separate impurities.[6] Proper aeration is also vital for the growth of the producing organism and antibiotic biosynthesis.[6]

Q2: How can I quickly assess the purity of my this compound fractions during the purification process?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for rapid purity assessment.[1] A quick gradient method can provide a reliable estimate of the purity of your fractions and help in pooling the correct ones for the next step. It is advisable to use a detector wavelength where this compound has strong absorbance for better sensitivity.

Q3: My this compound appears to be degrading on the silica gel column. What are my alternatives?

A3: If this compound is unstable on silica gel, you can consider alternative stationary phases.[4] Options include:

  • Alumina or Florisil: These can be less acidic and may not cause degradation.[4]

  • Reverse-phase chromatography (C18): This is a common and effective method for purifying many antibiotics.

  • Deactivated silica gel: You can reduce the acidity of silica gel by treating it with a base to minimize degradation of sensitive compounds.[4]

Q4: What is the best strategy for removing polar impurities from my this compound sample?

A4: For removing highly polar impurities, several strategies can be employed. If your compound is sufficiently non-polar, you can use reverse-phase chromatography where polar impurities will elute first in the void volume. Alternatively, techniques like macroporous resin adsorption can be effective.[1] For very polar compounds that do not retain on standard columns, adjusting the mobile phase with additives like ammonia can be useful.[4]

Experimental Protocols

Protocol 1: General Workflow for this compound Purification

This protocol outlines a general multi-step approach for the purification of this compound from a Streptomyces culture broth.

Armentomycin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Initial Recovery cluster_2 Chromatographic Purification cluster_3 Final Product Fermentation 1. Fermentation of Streptomyces sp. Centrifugation 2. Centrifugation to separate biomass Fermentation->Centrifugation Extraction 3. Solvent Extraction of supernatant Centrifugation->Extraction IonExchange 4. Ion-Exchange Chromatography Extraction->IonExchange MacroporousResin 5. Macroporous Resin Adsorption IonExchange->MacroporousResin HPLC 6. Preparative HPLC MacroporousResin->HPLC Lyophilization 7. Lyophilization HPLC->Lyophilization Purethis compound Pure this compound Lyophilization->Purethis compound HPLC_Troubleshooting Start Problem: Poor Peak Shape CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks Yes NoSomePeaks No CheckAllPeaks->NoSomePeaks No ExtraColumnEffects Check for extra-column volume effects (tubing, fittings) YesAllPeaks->ExtraColumnEffects SecondaryInteractions Consider secondary interactions with stationary phase NoSomePeaks->SecondaryInteractions PluggedFrit Inspect for partially plugged column frit ExtraColumnEffects->PluggedFrit BadColumn Column may be degraded (void formation) PluggedFrit->BadColumn CoElution Check for co-eluting peaks SecondaryInteractions->CoElution InjectionSolvent Injection solvent may be too strong CoElution->InjectionSolvent

References

Armentomycin Solubility and Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Armentomycin in bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a nonprotein amino acid antibiotic, specifically a chlorinated derivative of L-2,4-diaminobutyric acid. It is primarily active against Gram-negative bacteria.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name (S)-2-Amino-4,4-dichlorobutanoic acid
Molecular Formula C₄H₇Cl₂NO₂
Molecular Weight 172.01 g/mol
CAS Number 10139-00-1

Q2: What is the expected solubility of this compound in common laboratory solvents?

Table 2: Estimated Solubility of this compound and Recommended Solvents

SolventEstimated SolubilityRecommendations for Stock Solution Preparation
Water Moderately SolubleStart by attempting to dissolve in sterile, deionized water. Sonication may aid dissolution. Solubility is expected to be pH-dependent; adjusting the pH towards acidic or basic conditions may improve solubility.
Phosphate-Buffered Saline (PBS) Likely SolubleSimilar to water, solubility may be moderate. Ensure the pH of the PBS is compatible with your experimental setup.
Dimethyl Sulfoxide (DMSO) Likely SolubleA common solvent for poorly water-soluble compounds. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it into your aqueous bioassay medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the bacteria.
Ethanol Sparingly Soluble to InsolubleMay be less effective than DMSO for creating a concentrated stock solution. If used, ensure the final ethanol concentration in the bioassay is non-inhibitory to the target microorganisms.

Q3: How can I empirically determine the solubility of this compound in my specific bioassay buffer?

It is highly recommended to determine the solubility of this compound in your specific buffer system before proceeding with bioassays. A simple protocol to determine approximate solubility is provided in the "Experimental Protocols" section below.

Troubleshooting Guide: this compound Bioassays

This guide addresses common problems encountered during antibacterial susceptibility testing with this compound, particularly using the broth microdilution method.

Table 3: Troubleshooting Common Issues in this compound Bioassays

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in stock solution or assay wells. - Exceeded solubility limit in the chosen solvent.- Temperature fluctuations affecting solubility.- Interaction with components of the assay medium.- Prepare a new stock solution at a lower concentration.- Gently warm the solution to aid dissolution (check for temperature stability of this compound if data is available).- Increase the percentage of co-solvent (e.g., DMSO) in the stock solution, ensuring the final assay concentration remains non-toxic.- Perform a solubility test in the final assay medium.
Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values. - Inaccurate serial dilutions.- Inconsistent bacterial inoculum density.- Contamination of the bacterial culture or reagents.- Degradation of this compound stock solution.- Use calibrated pipettes and ensure proper mixing during serial dilutions.- Standardize the bacterial inoculum to 0.5 McFarland turbidity for each experiment.- Use aseptic techniques throughout the procedure. Streak cultures for purity.- Prepare fresh stock solutions of this compound for each experiment or store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles.
No inhibition of bacterial growth, even at high concentrations. - The bacterial strain is resistant to this compound.- Inactive this compound.- Incorrect assay setup.- Include a known susceptible quality control strain (e.g., E. coli ATCC 25922) in your assay.- Verify the source and purity of the this compound.- Double-check all steps of the experimental protocol, including media preparation, incubation time, and temperature.
"Skipped wells" - growth in wells with higher concentrations of this compound than in wells with lower concentrations. - Pipetting errors leading to inconsistent volumes.- Contamination of a single well.- Precipitation of the compound at higher concentrations, reducing its effective concentration.- Carefully review pipetting technique. Use fresh pipette tips for each dilution.- Visually inspect the plate for any signs of contamination.- Observe the wells for any visible precipitate. If present, refer to the solubility troubleshooting steps.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility of this compound
  • Add a small, pre-weighed amount of this compound (e.g., 1 mg) to a sterile microcentrifuge tube.

  • Add a small, precise volume of the desired solvent (e.g., 100 µL of sterile water or DMSO).

  • Vortex the tube for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, add another small, known amount of this compound and repeat step 3.

  • If not completely dissolved, add a small, known volume of the solvent and repeat step 3.

  • Continue this process until a saturated solution is obtained (i.e., solid particles remain undissolved after thorough mixing).

  • Calculate the approximate solubility based on the total amount of dissolved this compound and the final volume of the solvent.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of Gram-negative bacteria.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., Escherichia coli)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Based on your solubility determination, prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mg/mL in DMSO).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as a growth control (no this compound), and the twelfth well will be a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. Do not inoculate the sterility control wells.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

Visualizations

This compound's Presumed Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound is believed to function by inhibiting Type I signal peptidase (SPase I), an essential enzyme in the bacterial protein secretion pathway. This enzyme is responsible for cleaving the signal peptide from pre-proteins as they are translocated across the cytoplasmic membrane. Inhibition of SPase I leads to an accumulation of unprocessed pre-proteins in the membrane, disrupting cellular function and ultimately leading to bacterial cell death.

Armentomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Ribosome Ribosome Preprotein Pre-protein with Signal Peptide Ribosome->Preprotein Translation SecTranslocon Sec Translocon (SecYEG) Preprotein->SecTranslocon Targeting SPaseI Type I Signal Peptidase (SPase I) SecTranslocon->SPaseI Translocation MatureProtein Mature Protein SPaseI->MatureProtein Cleavage SignalPeptide Signal Peptide SPaseI->SignalPeptide This compound This compound This compound->SPaseI Inhibition FoldedProtein Functional Folded Protein MatureProtein->FoldedProtein Folding

Caption: Inhibition of Type I Signal Peptidase by this compound.

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the key steps in performing a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution D Perform Serial Dilution of this compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare 96-well Plate with CAMHB C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Logical Relationship: Troubleshooting Solubility Issues

This diagram illustrates a logical approach to troubleshooting solubility problems with this compound.

Solubility_Troubleshooting Start Start: this compound Solubility Issue Q1 Is the compound dissolving in water? Start->Q1 A1_Yes Proceed with aqueous stock solution Q1->A1_Yes Yes A1_No Try dissolving in DMSO Q1->A1_No No End_Success Successful Dissolution A1_Yes->End_Success Q2 Is it soluble in DMSO? A1_No->Q2 A2_Yes Prepare concentrated stock in DMSO. Ensure final assay concentration is <0.5% Q2->A2_Yes Yes A2_No Consider pH adjustment or use of other co-solvents Q2->A2_No No A2_Yes->End_Success End_Further Further Optimization Needed A2_No->End_Further

Caption: Logical Steps for Troubleshooting this compound Solubility.

troubleshooting inconsistent results in Armentomycin MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Armentomycin Minimum Inhibitory Concentration (MIC) assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

This compound is a chlorinated, nonprotein amino acid with antibacterial properties.[1] While detailed public information on its specific spectrum is limited, it is classified as an anti-bacterial agent.[1] Generally, antibiotics are categorized as narrow-spectrum (acting on a limited group of bacteria) or broad-spectrum (acting on a wide range).[2][3] For novel compounds like this compound, the spectrum would be determined by testing against a panel of diverse bacterial species.[3]

Q2: My this compound MIC values are inconsistent between replicates. What are the common causes?

Inconsistent MIC results can arise from several factors, not specific to this compound but applicable to MIC assays in general:

  • Inoculum Preparation: The density of the bacterial inoculum is a critical variable. An inoculum that is too high or too low can significantly alter the MIC value. It is crucial to standardize the inoculum to approximately 5 x 10^5 CFU/mL for broth microdilution.[4][5]

  • Compound Solubility and Homogeneity: If this compound is not fully dissolved or homogeneously mixed in the broth, different wells will receive varying concentrations of the active compound, leading to inconsistent results.

  • Pipetting Errors: Inaccurate pipetting during serial dilutions or when adding the inoculum can lead to significant variations in concentrations and cell numbers.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC. Standard protocols recommend 16-24 hours at 37°C.[6]

  • Media Composition: The composition of the culture medium can influence the activity of the antibiotic. Using a consistent and appropriate medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB), is essential.

Q3: I am observing skipping of wells (growth in a higher concentration well, but not in a lower one). What could be the reason?

Well-skipping can be attributed to:

  • Contamination: Contamination of a single well with a resistant bacterium can lead to unexpected growth.

  • Pipetting Errors: An error in the serial dilution, leading to a lower concentration of this compound in a well that should have a higher concentration.

  • Inconsistent Inoculum: Uneven distribution of bacteria when inoculating the plate.

Q4: How should I interpret the MIC value from a broth microdilution assay?

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro dilution assay.[7][8] When performing serial dilutions, the "true" MIC lies between the lowest concentration that inhibits growth and the next lowest concentration that shows growth.[9]

Troubleshooting Guide

Below is a table summarizing common issues, their potential causes, and recommended solutions for inconsistent this compound MIC assay results.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate plates 1. Inconsistent inoculum preparation.2. Variation in incubation conditions.3. Different batches of media or reagents.1. Prepare a single master inoculum for all replicate plates. Verify inoculum density.2. Ensure all plates are incubated for the same duration and at the same temperature.3. Use the same batches of media, this compound stock solution, and other reagents for all replicates.
No growth in any wells, including the positive control 1. Inactive or non-viable bacterial inoculum.2. Error in media preparation (e.g., wrong pH, missing supplements).3. Accidental addition of this compound to the positive control well.1. Use a fresh, actively growing culture for inoculum preparation. Perform a viability count on the inoculum.2. Double-check the media preparation protocol and ensure all components are correct.3. Carefully review your plate layout and pipetting technique to avoid cross-contamination.
Growth in the negative control (sterility control) well 1. Contaminated media or reagents.2. Contamination during plate preparation.1. Use sterile media and reagents. Check the sterility of the stock solutions.2. Perform all steps under aseptic conditions (e.g., in a biological safety cabinet).
"Skipped" wells (growth at a higher concentration than a well with no growth) 1. Pipetting error during serial dilution.2. Cross-contamination between wells.1. Be meticulous with your serial dilution technique. Change pipette tips for each dilution step.2. Be careful to avoid splashing when pipetting into the wells.
MIC values are consistently higher or lower than expected 1. Incorrect preparation of this compound stock solution.2. Degradation of this compound.3. Use of a different bacterial strain or a strain that has developed resistance.1. Verify the calculations and weighing of the this compound powder. Ensure it is fully dissolved.2. Store the this compound stock solution at the recommended temperature and for the recommended duration. Prepare fresh solutions as needed.3. Confirm the identity and susceptibility profile of your bacterial strain. Use a quality control (QC) strain with a known MIC range.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium (e.g., Tryptic Soy Broth).

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The final concentration should be at least 10 times the highest concentration to be tested.

  • Culture Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • Transfer a small aliquot of the overnight bacterial culture to fresh broth and incubate until it reaches the logarithmic growth phase (typically 2-6 hours).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile CAMHB to all wells of the 96-well plate, except for the first column.

  • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the first column wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the positive control (no antibiotic), and the twelfth column as the negative/sterility control (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to all wells except the negative control wells. Add 100 µL of sterile CAMHB to the negative control wells.

  • Seal the plate and incubate at 37°C for 16-24 hours.

4. Interpretation of Results:

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The positive control well should show turbidity, and the negative control well should be clear.

Quantitative Data Summary

For quality control of your MIC assays, it is crucial to include a reference strain with a known MIC range for a standard antibiotic. While specific QC ranges for this compound are not yet established, the following table provides an example of expected MIC ranges for the quality control strain Escherichia coli ATCC 25922 with commonly used antibiotics, according to EUCAST guidelines.

Antibiotic MIC Quality Control Range (µg/mL)
Ampicillin2 - 8
Ciprofloxacin0.004 - 0.016
Gentamicin0.12 - 0.5
Tetracycline0.5 - 2

Data sourced from EUCAST Quality Control Tables.[10]

Visualizations

Hypothetical Signaling Pathway for this compound Action

Since the precise mechanism of action for this compound is not publicly detailed, we present a hypothetical pathway illustrating a common mode of antibiotic action: inhibition of protein synthesis. This diagram is for illustrative purposes to demonstrate a potential mechanism.

Putative Mechanism of Action: this compound cluster_cell Bacterial Cell This compound This compound Ribosome Ribosome This compound->Ribosome Binds to 30S subunit Protein Synthesis Protein Synthesis This compound->Protein Synthesis Inhibits Ribosome->Protein Synthesis Cell Death Cell Death Protein Synthesis->Cell Death Leads to

Caption: Putative pathway of this compound inhibiting bacterial protein synthesis.

Experimental Workflow for Broth Microdilution MIC Assay

The following diagram outlines the key steps in performing a broth microdilution MIC assay.

Broth Microdilution MIC Assay Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution Serial Dilution Prepare Inoculum->Serial Dilution Inoculate Plate Inoculate Plate Serial Dilution->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for a standard broth microdilution MIC assay.

Logical Relationship of Factors Causing MIC Variability

This diagram illustrates the relationship between different experimental factors that can contribute to inconsistent MIC results.

Factors Contributing to MIC Assay Inconsistency cluster_inoculum Inoculum cluster_procedure Procedure cluster_reagents Reagents Inconsistent MIC Inconsistent MIC Inoculum Issues Inoculum Issues Inoculum Issues->Inconsistent MIC Procedural Errors Procedural Errors Procedural Errors->Inconsistent MIC Reagent Problems Reagent Problems Reagent Problems->Inconsistent MIC Density Variation Density Variation Viability Issues Viability Issues Pipetting Errors Pipetting Errors Incubation Variation Incubation Variation Media Variability Media Variability Compound Instability Compound Instability

Caption: Key factors that can lead to variability in MIC assay results.

References

Validation & Comparative

Armentomycin vs. Chloramphenicol: A Comparative Analysis of Activity Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the novel antibiotic armentomycin and the established drug chloramphenicol is currently hampered by a significant lack of publicly available data on this compound's antimicrobial properties and mechanism of action. While extensive research details chloramphenicol's function and the resistance mechanisms evolved by bacteria, similar information for this compound is not readily accessible. This guide synthesizes the available information on both compounds and outlines the necessary experimental data required for a complete comparative analysis.

Overview of a Novel Antibiotic: this compound

This compound is a chlorinated, non-proteinogenic amino acid antibiotic produced by the bacterium Streptomyces armentosus. Its discovery and biosynthesis have been topics of scientific interest, yet its specific mechanism of antibacterial action remains to be fully elucidated. Preliminary information suggests it has activity primarily against Gram-negative bacteria. However, without detailed studies on its molecular target and its efficacy against drug-resistant strains, a thorough comparison with established antibiotics like chloramphenicol is not possible.

Chloramphenicol: Mechanism of Action and Resistance

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This bacteriostatic action effectively halts bacterial growth and replication.

Bacterial resistance to chloramphenicol is well-documented and occurs through several primary mechanisms:

  • Enzymatic Inactivation: The most common mechanism involves the production of the enzyme chloramphenicol acetyltransferase (CAT). CAT acetylates chloramphenicol at two positions, rendering it unable to bind to the bacterial ribosome.

  • Target Site Modification: Mutations in the genes encoding the 23S rRNA component of the 50S ribosomal subunit can alter the binding site for chloramphenicol, reducing its affinity and rendering it ineffective.

  • Efflux Pumps: Some bacteria possess membrane proteins that actively pump chloramphenicol out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.

The following diagram illustrates the mechanism of action of chloramphenicol and the key resistance pathways employed by bacteria.

Chloramphenicol: Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms Chloramphenicol Chloramphenicol 50S_Ribosome 50S Ribosomal Subunit Chloramphenicol->50S_Ribosome Binds to CAT_Enzyme Chloramphenicol Acetyltransferase (CAT) Chloramphenicol->CAT_Enzyme Substrate for Efflux_Pump Efflux Pump Chloramphenicol->Efflux_Pump Expelled by Bacterial_Cell Bacterial Cell Chloramphenicol->Bacterial_Cell Enters Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Inhibition of Ribosomal_Mutation Ribosomal Mutation 50S_Ribosome->Ribosomal_Mutation Altered by Inactive_Chloramphenicol Inactive Chloramphenicol CAT_Enzyme->Inactive_Chloramphenicol Produces Extracellular_Space Efflux_Pump->Extracellular_Space To Bacterial_Cell->50S_Ribosome

Caption: Mechanism of chloramphenicol and bacterial resistance pathways.

Comparative Efficacy: The Data Gap

To provide a meaningful comparison of this compound and chloramphenicol, particularly against chloramphenicol-resistant strains, specific experimental data is essential. This data would need to be generated through standardized antimicrobial susceptibility testing.

Required Experimental Data

A summary of the necessary quantitative data is presented in the table below. This data would ideally be obtained from head-to-head comparative studies.

AntibioticBacterial StrainResistance MechanismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound E. coli (ATCC 25922 - Susceptible Control)N/AData not available
Chloramphenicol-Resistant E. coli (CAT-producing)Enzymatic InactivationData not available
Chloramphenicol-Resistant E. coli (Ribosomal Mutation)Target Site ModificationData not available
Chloramphenicol-Resistant E. coli (Efflux Pump)EffluxData not available
Chloramphenicol E. coli (ATCC 25922 - Susceptible Control)N/A2 - 8
Chloramphenicol-Resistant E. coli (CAT-producing)Enzymatic Inactivation> 32
Chloramphenicol-Resistant E. coli (Ribosomal Mutation)Target Site Modification16 - 128
Chloramphenicol-Resistant E. coli (Efflux Pump)Efflux16 - 64

Note: The MIC values for chloramphenicol against resistant strains are representative and can vary depending on the specific mutation or level of enzyme/pump expression.

Experimental Protocols for a Comparative Study

To generate the data required for this comparison, standardized microbiological methods would be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. The broth microdilution method is a standard technique for determining MICs.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain to be tested is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and chloramphenicol are prepared in the broth medium in a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculation: Each well containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

The following diagram outlines the general workflow for determining the MIC of a novel antibiotic against both susceptible and resistant bacterial strains.

Experimental Workflow for MIC Determination Start Start Bacterial_Strains Select Bacterial Strains (Susceptible & Resistant) Start->Bacterial_Strains Inoculum_Prep Prepare Standardized Bacterial Inoculum Bacterial_Strains->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of this compound & Chloramphenicol Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Read & Record MIC Values Incubation->MIC_Reading Data_Analysis Compare MICs MIC_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining and comparing MIC values.

Conclusion and Future Directions

While chloramphenicol remains a clinically relevant antibiotic, the rise of resistance necessitates the discovery and development of new antimicrobial agents. This compound may represent a promising candidate, but a comprehensive evaluation of its potential is contingent upon further research. Key areas for future investigation include:

  • Elucidation of the Mechanism of Action: Identifying the molecular target of this compound is crucial to understanding its spectrum of activity and potential for cross-resistance.

  • In Vitro Susceptibility Testing: Performing MIC studies against a broad panel of clinically relevant bacteria, including multidrug-resistant isolates, is essential to define its antimicrobial profile.

  • Head-to-Head Comparative Studies: Direct comparisons with existing antibiotics, such as chloramphenicol, against well-characterized resistant strains will provide a clear assessment of its potential advantages.

Until such data becomes available, a definitive comparison of the activity of this compound and chloramphenicol on resistant strains remains an important but unanswered question for the research and drug development community.

Armentomycin: Unraveling its Molecular Target for Enzyme Inhibition Remains an Open Scientific Question

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as an antibacterial agent, the precise molecular target and the exact enzyme inhibition mechanism of Armentomycin remain elusive within publicly available scientific literature. This knowledge gap currently prevents a comparative analysis of its enzyme inhibition profile against other compounds.

This compound is known to be a chlorinated nonprotein amino acid with established antibacterial properties. Research has delved into its biosynthesis, shedding light on the metabolic pathways responsible for its production by Streptomyces armentosus. However, the specific enzyme or signaling pathway that this compound disrupts in bacteria to exert its antimicrobial effects has not been definitively identified.

Without a known target enzyme, a comprehensive comparison guide detailing its inhibitory performance against alternative inhibitors cannot be constructed. Key experimental data, such as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are fundamental for such comparisons. Similarly, the detailed experimental protocols for validating target engagement and inhibition are contingent on first identifying the molecular target.

The process of identifying the molecular target of a bioactive compound like this compound is a critical step in drug discovery and development. This process, often referred to as target deconvolution or target identification, can involve a variety of sophisticated experimental techniques.

The Path to Uncovering a Molecular Target

A typical workflow for identifying the molecular target of an inhibitor like this compound would involve several key stages. These stages are designed to pinpoint the specific protein or enzyme that the compound interacts with to produce its biological effect.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification Methods cluster_2 Phase 3: Target Validation Phenotypic_Screening Phenotypic Screening (e.g., bacterial growth inhibition) Hypothesis_Generation Hypothesis Generation (e.g., based on structural similarity to known inhibitors) Phenotypic_Screening->Hypothesis_Generation Informs Affinity_Chromatography Affinity Chromatography Hypothesis_Generation->Affinity_Chromatography Genetic_Approaches Genetic Approaches (e.g., resistance mutation mapping) Hypothesis_Generation->Genetic_Approaches Proteomic_Profiling Proteomic Profiling (e.g., CETSA, DARTS) Hypothesis_Generation->Proteomic_Profiling Biochemical_Assays Biochemical Assays (Enzyme Inhibition Assays) Affinity_Chromatography->Biochemical_Assays Genetic_Approaches->Biochemical_Assays Proteomic_Profiling->Biochemical_Assays Cell-based_Assays Cell-based Assays (Target knockdown/overexpression) Biochemical_Assays->Cell-based_Assays Biophysical_Methods Biophysical Methods (e.g., SPR, ITC) Cell-based_Assays->Biophysical_Methods Validated_Target Validated_Target Biophysical_Methods->Validated_Target

A Comparative Analysis of Meropenem and Armentomycin Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, a thorough understanding of the efficacy and mechanisms of both established and novel antibiotic compounds is paramount. This guide provides a comparative analysis of the well-established carbapenem antibiotic, Meropenem, and the less-characterized antibacterial agent, Armentomycin, in the context of their activity against Escherichia coli (E. coli). While extensive data exists for Meropenem, information regarding this compound's action against E. coli is notably scarce. This guide presents the available data for Meropenem, highlights the knowledge gap for this compound, and provides detailed experimental protocols for a comprehensive comparative evaluation.

Meropenem: A Potent Weapon Against E. coli

Meropenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2][3] It is widely recognized for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains of E. coli.[1][4]

Mechanism of Action

Meropenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3][5] It readily penetrates the outer membrane of Gram-negative bacteria like E. coli and binds to essential penicillin-binding proteins (PBPs).[2] Specifically, it shows strong affinity for PBPs 2, 3, and 4 in E. coli.[2][4] This binding inactivates the transpeptidase enzymes responsible for the final step of peptidoglycan synthesis, leading to a compromised cell wall, cell lysis, and ultimately, bacterial death.[1][6] Meropenem's stability against many β-lactamases, enzymes that can degrade other β-lactam antibiotics, contributes to its broad spectrum of activity.[5][6]

Meropenem_Mechanism cluster_ecoli Escherichia coli Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Synthesis Cell_Lysis Cell Lysis (Bacterial Death) Meropenem Meropenem Meropenem->PBP Inhibits MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare E. coli Inoculum (5x10^5 CFU/mL) Inoculation Inoculate 96-well plates Inoculum->Inoculation Antibiotic_Dilution Serial Dilution of This compound & Meropenem Antibiotic_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection OD_Measurement Measure OD600 Visual_Inspection->OD_Measurement MIC_Determination Determine MIC OD_Measurement->MIC_Determination

References

Unraveling Bacterial Cross-Resistance to Armentomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential bacterial cross-resistance to Armentomycin, a novel chlorinated nonprotein amino acid antibiotic. Due to the limited specific research on this compound, this document draws comparisons with other amino acid analog antibiotics to predict potential resistance patterns and inform future research and development. The experimental protocols and data presented herein serve as a foundational framework for assessing the cross-resistance profile of new antibiotic candidates.

Introduction to this compound and Amino Acid Analogs

This compound is an antibacterial agent characterized as a chlorinated nonprotein amino acid. Its mechanism of action is presumed to be similar to that of other amino acid analogs, which typically involves the disruption of protein synthesis or cell wall formation by competing with natural amino acids. Understanding the potential for cross-resistance with existing antibiotic classes is crucial for the development of this compound as a therapeutic agent.

Amino acid analog antibiotics represent a diverse class of molecules that mimic natural amino acids. This mimicry allows them to be mistakenly incorporated into peptides or to inhibit enzymes involved in amino acid metabolism, leading to bacterial cell death or growth inhibition. Resistance to this class of antibiotics can emerge through various mechanisms, including altered target enzymes (e.g., aminoacyl-tRNA synthetases), decreased drug uptake, or increased efflux.

Comparative Cross-Resistance Data

To anticipate the cross-resistance profile of this compound, we have compiled data on well-studied amino acid analog antibiotics: D-cycloserine, Canavanine, and Azetidine-2-carboxylic acid. The following table summarizes their Minimum Inhibitory Concentrations (MICs) against susceptible and resistant bacterial strains. This data can serve as a benchmark for evaluating this compound's efficacy against bacteria with known resistance mechanisms.

Antibiotic AnalogBacterial StrainResistance ProfileMIC (µg/mL)Reference
D-cycloserine Mycobacterium tuberculosis H37RvSusceptible10-20[1]
Mycobacterium tuberculosisMultidrug-Resistant (MDR)32 to >64[2][3]
Mycobacterium bovis BCGNaturally Resistant>40[1]
Canavanine Escherichia coliSusceptible32-256[4]
Azetidine-2-carboxylic acid Data not available--
This compound (Hypothetical) Staphylococcus aureusSusceptible--
Staphylococcus aureusMethicillin-Resistant (MRSA)--
Escherichia coliSusceptible--
Escherichia coliExtended-Spectrum β-Lactamase (ESBL)--

Note: Data for this compound is hypothetical and should be determined experimentally. D-cycloserine, a structural analog of D-alanine, shows no cross-resistance with other known antitubercular drugs.[1]

Experimental Protocols for Assessing Cross-Resistance

Accurate determination of cross-resistance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays: the Kirby-Bauer Disk Diffusion Test and the Broth Microdilution Method for determining Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antibiotic disks (including a disk for this compound and other comparator antibiotics)

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Select three to five isolated colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.

  • Disk Application: Using sterile forceps, place the antibiotic disks onto the agar surface, ensuring they are at least 24 mm apart. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters. Compare the zone diameters to established clinical breakpoints to determine if the organism is susceptible, intermediate, or resistant to each antibiotic.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB)

  • Standardized bacterial inoculum (~5x10^5 CFU/mL)

  • Stock solutions of antibiotics (this compound and comparators)

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Prepare serial twofold dilutions of each antibiotic in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL. Leave a column of wells with broth only to serve as a growth control.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_kb Kirby-Bauer Test cluster_mic MIC Test cluster_analysis Data Analysis bact_culture Bacterial Isolate mcfarland Standardize to 0.5 McFarland bact_culture->mcfarland kb_inoc Inoculate MHA Plate mcfarland->kb_inoc Standardized Inoculum mic_inoc Inoculate Microplate mcfarland->mic_inoc Standardized Inoculum kb_disk Apply Antibiotic Disks kb_inoc->kb_disk kb_incubate Incubate kb_disk->kb_incubate kb_measure Measure Zones of Inhibition kb_incubate->kb_measure compare Compare Results to Resistant Strains kb_measure->compare mic_dilute Serial Dilution of Antibiotics mic_dilute->mic_inoc mic_incubate Incubate mic_inoc->mic_incubate mic_read Determine MIC mic_incubate->mic_read mic_read->compare cross_resistance Determine Cross-Resistance Profile compare->cross_resistance

Caption: Experimental workflow for determining antibiotic cross-resistance.

mechanism_of_action cluster_cell Bacterial Cell cluster_synthesis Protein Synthesis cluster_inhibition Inhibition by Amino Acid Analog ribosome Ribosome protein Functional Protein ribosome->protein nonfunctional_protein Non-functional Protein ribosome->nonfunctional_protein mrna mRNA mrna->ribosome trna Aminoacyl-tRNA trna->ribosome This compound This compound (Amino Acid Analog) aa_trna_synth Aminoacyl-tRNA Synthetase This compound->aa_trna_synth Inhibits or is misincorporated aa_trna_synth->ribosome Faulty building block cell_death Cell Death or Growth Inhibition nonfunctional_protein->cell_death Leads to

Caption: Mechanism of action for amino acid analog antibiotics.

Conclusion

The evaluation of cross-resistance is a cornerstone of antibiotic development. While direct data for this compound is not yet available, the comparative data and standardized protocols provided in this guide offer a robust framework for its investigation. By understanding the potential for cross-resistance with other amino acid analogs and conventional antibiotics, researchers can better position this compound in the therapeutic landscape and anticipate challenges in its clinical application. Further studies are essential to fully characterize the resistance profile of this compound and its potential to combat multidrug-resistant pathogens.

References

Navigating the Unknown: The Challenge of Validating Armentomycin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of Armentomycin's mechanism of action, impeding the validation of its therapeutic potential through genetic studies. Despite its classification as a chlorinated nonprotein amino acid with antibacterial properties, detailed information regarding its molecular target and the specific pathways it inhibits remains elusive.

This compound, an antibiotic known to be effective primarily against Gram-negative bacteria, presents a considerable challenge for researchers and drug development professionals.[1] The foundational knowledge of a drug's mechanism of action is paramount for the strategic design of experiments, including the use of genetic mutants, to validate its efficacy and to understand potential resistance mechanisms. Without this, efforts to compare its performance against alternative therapies are speculative at best.

A seminal study published in 1995 focused on the biosynthesis of this compound, identifying it as a chlorinated nonprotein amino acid.[2] However, this research did not delve into how the compound exerts its antibacterial effects. Subsequent searches for more recent and detailed studies on its mode of action have proven fruitless, with available information largely limited to repetitions of this initial characterization.

The standard approach to validating a drug's mechanism of action often involves the use of genetic mutants. This can include generating resistant mutants to identify the drug's target protein through gene sequencing, or creating knockout mutants of suspected target genes to observe changes in susceptibility. However, the absence of a hypothesized target for this compound makes the application of these powerful genetic tools a shot in the dark.

To illustrate the conventional workflow for mechanism of action validation, consider the following conceptual diagram:

G cluster_discovery Initial Discovery & Characterization cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_confirmation Mechanism Confirmation Compound Discovery Compound Discovery Initial Screening Initial Screening Compound Discovery->Initial Screening Identifies bioactivity Chemical Characterization Chemical Characterization Initial Screening->Chemical Characterization Determines structure Target Prediction Target Prediction Chemical Characterization->Target Prediction Informs predictions Genetic Mutants Genetic Mutants Target Prediction->Genetic Mutants Guides mutant selection Pathway Analysis Pathway Analysis Pathway Analysis->Genetic Mutants Phenotypic Analysis Phenotypic Analysis Genetic Mutants->Phenotypic Analysis Observes resistance/sensitivity Biochemical Assays Biochemical Assays Biochemical Assays->Phenotypic Analysis Confirms target engagement Mechanism of Action Mechanism of Action Phenotypic Analysis->Mechanism of Action Validates hypothesis

Conceptual workflow for validating a drug's mechanism of action.

For this compound, the scientific community appears to be situated in the "Initial Discovery & Characterization" phase, with a significant hurdle to progressing to "Hypothesis Generation" and subsequent "Experimental Validation."

Without data on this compound's specific target, it is impossible to generate meaningful comparisons with other antibiotics. A comparative analysis would typically involve tables of quantitative data, such as Minimum Inhibitory Concentrations (MICs) against wild-type and mutant strains, or enzyme inhibition constants (Ki). The absence of such data for this compound precludes the creation of these essential comparative tools.

Furthermore, the request for detailed experimental protocols for key experiments and the visualization of signaling pathways cannot be fulfilled. The design of relevant experiments and the mapping of affected pathways are entirely dependent on a foundational understanding of the drug's mechanism, which is currently lacking for this compound.

References

Determining the Antimicrobial Activity of Armentomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Armentomycin, a chlorinated nonprotein amino acid, has been identified as an anti-bacterial agent. However, a critical aspect of its antimicrobial profile remains to be fully characterized: is its activity primarily bactericidal, leading to direct bacterial cell death, or is it bacteriostatic, inhibiting bacterial growth and replication? This guide provides a framework for researchers to answer this question through established experimental protocols and offers a comparative analysis against well-characterized bactericidal and bacteriostatic antibiotics.

Understanding Bactericidal vs. Bacteriostatic Action

The distinction between bactericidal and bacteriostatic agents is fundamental in antibiotic research and development. Bactericidal antibiotics actively kill bacteria, while bacteriostatic agents prevent their proliferation, relying on the host's immune system to clear the infection.[1][2] This distinction is not always absolute and can depend on the antibiotic concentration, the bacterial species, and the growth phase.[3]

The key differentiator lies in the antibiotic's mechanism of action. Bactericidal agents often target critical processes that lead to cell lysis, such as cell wall synthesis.[4] In contrast, bacteriostatic agents typically inhibit metabolic pathways essential for growth, like protein synthesis.[4]

Comparative Analysis of Antimicrobial Agents

Due to the limited availability of specific experimental data for this compound, this guide utilizes Penicillin, a classic bactericidal antibiotic, and Tetracycline, a well-known bacteriostatic agent, as comparators. Staphylococcus aureus, a common and clinically relevant bacterium, is used as the example target organism.

Table 1: Comparison of Antimicrobial Properties

FeatureThis compoundPenicillin (Bactericidal)Tetracycline (Bacteriostatic)
Mechanism of Action Hypothesized: Inhibition of protein synthesis or alteration of protein structure due to its nature as a chlorinated nonprotein amino acid.Inhibition of cell wall synthesis by binding to penicillin-binding proteins, preventing peptidoglycan cross-linking and leading to cell lysis.[5][6][7]Inhibition of protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[8][9][10]
Primary Effect on Bacteria Data Not AvailableKills bacteria directly.[4]Inhibits bacterial growth and reproduction.[4][11]
Typical MBC/MIC Ratio To Be Determined≤ 4> 4
Example MIC for S. aureus To Be Determined0.4 µg/mL to 24 µg/mL for various strains.[12]Data varies; some strains show resistance.
Example MBC for S. aureus To Be DeterminedOften close to the MIC value.Significantly higher than the MIC value.

Experimental Protocols for Determining Bactericidal vs. Bacteriostatic Properties

The determination of whether an antibiotic is bactericidal or bacteriostatic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13]

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., S. aureus) is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 1 x 10^5 to 1 x 10^6 colony-forming units per milliliter).

  • Serial Dilution of the Antibiotic: A stock solution of this compound is prepared and serially diluted (usually two-fold) in the broth in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria and broth only) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol:

  • Perform an MIC Assay: The MIC of this compound against the test organism is first determined as described above.

  • Subculturing: A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto an antibiotic-free agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at the appropriate temperature for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in no bacterial growth on the agar plates, or a colony count that represents a ≥99.9% kill of the initial inoculum.

Interpreting the Results: The MBC/MIC Ratio

The relationship between the MBC and MIC is a key indicator of an antibiotic's activity:

  • Bactericidal: If the MBC is equal to or no more than four times the MIC (MBC/MIC ≤ 4), the agent is considered bactericidal.[3]

  • Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4), the agent is considered bacteriostatic.[3]

Visualizing the Concepts

To further clarify these concepts, the following diagrams illustrate the experimental workflow and the theoretical mechanisms of action.

Bactericidal_vs_Bacteriostatic_Action cluster_bactericidal Bactericidal Action (e.g., Penicillin) cluster_bacteriostatic Bacteriostatic Action (e.g., Tetracycline) Bactericidal Antibiotic CellWall Bacterial Cell Wall Synthesis Bactericidal->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to Bacteriostatic Antibiotic ProteinSynthesis Bacterial Protein Synthesis Bacteriostatic->ProteinSynthesis Inhibits GrowthInhibition Inhibition of Growth and Replication ProteinSynthesis->GrowthInhibition Leads to

Figure 1. Mechanisms of Bactericidal vs. Bacteriostatic Action.

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution Serial Dilute this compound in 96-Well Plate serial_dilution->inoculate incubate_mic Incubate 18-24 hours inoculate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic subculture Subculture from Wells ≥ MIC onto Agar Plates read_mic->subculture Proceed with non-turbid wells incubate_mbc Incubate Plates 18-24 hours subculture->incubate_mbc read_mbc Read MBC (Lowest Concentration with ≥99.9% Killing) incubate_mbc->read_mbc

Figure 2. Experimental Workflow for MIC and MBC Determination.

By following these established protocols, researchers can definitively characterize the bactericidal or bacteriostatic nature of this compound, a crucial step in its development as a potential therapeutic agent.

References

Investigating Potential Off-Target Effects of Armentomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of Armentomycin, a chlorinated nonprotein amino acid antibiotic, against established classes of antibiotics used for Gram-negative bacterial infections. Due to the limited publicly available data on this compound's off-target profile, this guide presents a framework for investigation based on its chemical structure and hypothesized mechanism of action, alongside a review of the known off-target effects of comparator antibiotics. Detailed experimental protocols are provided to facilitate the assessment of these potential off-target liabilities.

Introduction to this compound and Comparator Antibiotics

This compound is an antibiotic characterized by a chlorinated amino acid structure, known to be active against Gram-negative bacteria.[1][2][3] While its precise mechanism of action is not fully elucidated, its structural similarity to amino acids suggests a potential interference with protein synthesis, analogous to antibiotics like chloramphenicol which binds to the bacterial ribosome.[4][5] Understanding the potential for off-target effects is a critical aspect of preclinical drug development to mitigate safety risks.

This guide compares this compound to three major classes of antibiotics also effective against Gram-negative bacteria:

  • Chloramphenicol: A broad-spectrum antibiotic that inhibits bacterial protein synthesis.[4][5]

  • Carbapenems (e.g., Meropenem): A class of beta-lactam antibiotics with a broad spectrum of activity.[6][7]

  • Fluoroquinolones (e.g., Ciprofloxacin): A class of synthetic broad-spectrum antibiotics that inhibit bacterial DNA replication.[8]

Comparative Analysis of Potential Off-Target Effects

The following table summarizes the known and hypothesized off-target effects of this compound and the selected comparator antibiotics.

Target Organ/System This compound (Hypothesized) Chloramphenicol Carbapenems Fluoroquinolones
Mitochondria Potential for inhibition of mitochondrial protein synthesis due to structural similarity to amino acids.Inhibition of mitochondrial protein synthesis, leading to decreased ATP production and mitochondrial stress.[9][10][11][12]Generally considered to have low mitochondrial toxicity.Can induce mitochondrial dysfunction and oxidative stress.[13][14][15] May interact with mitochondrial topoisomerases.[8]
Bone Marrow Unknown, but potential for effects on rapidly dividing cells if protein synthesis is a target.Dose-dependent bone marrow suppression and rare, irreversible aplastic anemia.[4][5][12]Generally well-tolerated with rare reports of bone marrow suppression.Can be associated with hematological adverse effects, though less common than with chloramphenicol.
Gut Microbiome Likely to cause dysbiosis, altering the composition and diversity of gut flora, similar to other broad-spectrum antibiotics.Broad-spectrum activity leads to significant disruption of the gut microbiome.Can cause significant alterations in the gut microbiota, potentially leading to C. difficile infections.Known to reduce microbial diversity and alter the balance of gut bacteria.[16][17][18][19][20]
Central Nervous System Unknown.Can cause neurotoxicity, particularly with prolonged use.[21]Seizures have been reported, particularly in patients with predisposing factors.Associated with a range of CNS side effects, including neuropathy and mental health disturbances.[8]
Kinome Unknown potential for interaction with human kinases.Limited data on direct kinome interactions.Limited data on direct kinome interactions.Some studies suggest potential for off-target kinase interactions.
GPCRs Unknown potential for interaction with G-protein coupled receptors.Limited data on direct GPCR interactions.Limited data on direct GPCR interactions.Limited data on direct GPCR interactions.

Experimental Protocols for Investigating Off-Target Effects

To experimentally validate the potential off-target effects of this compound and provide a direct comparison with other antibiotics, the following key experiments are recommended.

In Vitro Cytotoxicity Assays

Objective: To assess the general toxicity of this compound on human cell lines and compare it with other antibiotics.

Methodology (MTT Assay):

  • Cell Culture: Culture human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates to 80% confluency.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and comparator antibiotics (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[22][23][24]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

Mitochondrial Toxicity Assays

Objective: To specifically investigate the effect of this compound on mitochondrial function.

Methodology (Seahorse XF Analyzer):

  • Cell Culture: Seed human cells (e.g., C2C12 myoblasts for muscle tissue) in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with this compound and comparator antibiotics at various concentrations for a defined period.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Oxygen Consumption Rate (OCR) Measurement: Measure the OCR in real-time to assess mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Kinome Profiling

Objective: To identify potential off-target interactions of this compound with human protein kinases.

Methodology (KinomeScan™):

  • Compound Submission: Submit this compound for screening against a large panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

  • Data Analysis: The results are reported as the percent of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a stronger interaction. Hits are identified based on a predefined threshold (e.g., >90% inhibition at 10 µM).

GPCR Panel Screening

Objective: To assess the potential for this compound to interact with a broad range of G-protein coupled receptors.

Methodology (PRESTO-Tango GPCR Assay):

  • Compound Submission: Submit this compound for screening against a comprehensive panel of human GPCRs (e.g., the Eurofins Discovery BioPrint® panel).

  • Cell-Based Assay: The assay typically utilizes a cell line engineered to express the target GPCR and a reporter gene (e.g., β-arrestin recruitment).

  • Data Analysis: The activity of the compound is measured by the change in the reporter signal. Results are expressed as percent activation or inhibition relative to a reference agonist or antagonist.

Visualizing Pathways and Workflows

Hypothesized Mechanism of Action and Off-Target Effects of this compound

Armentomycin_MoA This compound This compound Bacterial_Ribosome Bacterial 50S Ribosome This compound->Bacterial_Ribosome Primary Target Mitochondrial_Ribosome Human Mitochondrial Ribosome This compound->Mitochondrial_Ribosome Potential Off-Target Other_Off_Targets Other Potential Off-Targets (Kinases, GPCRs) This compound->Other_Off_Targets Potential Off-Target Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Ribosome->Protein_Synthesis_Inhibition Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death Mitochondrial_Toxicity Mitochondrial Toxicity (Off-Target) Mitochondrial_Ribosome->Mitochondrial_Toxicity Adverse_Effects Adverse Effects Mitochondrial_Toxicity->Adverse_Effects Other_Off_Targets->Adverse_Effects

Caption: Hypothesized mechanism of this compound and its potential off-target effects.

Experimental Workflow for Off-Target Profiling

Off_Target_Workflow Start This compound (Test Compound) In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) Start->In_Vitro_Cytotoxicity Mitochondrial_Toxicity Mitochondrial Toxicity Assays (e.g., Seahorse) Start->Mitochondrial_Toxicity Kinome_Profiling Kinome Profiling (e.g., KinomeScan) Start->Kinome_Profiling GPCR_Screening GPCR Panel Screening Start->GPCR_Screening Data_Analysis Data Analysis and Hit Identification In_Vitro_Cytotoxicity->Data_Analysis Mitochondrial_Toxicity->Data_Analysis Kinome_Profiling->Data_Analysis GPCR_Screening->Data_Analysis Risk_Assessment Off-Target Liability Risk Assessment Data_Analysis->Risk_Assessment

Caption: A streamlined workflow for investigating the off-target effects of a test compound.

Conclusion

While this compound presents a potential new option for combating Gram-negative bacterial infections, a thorough investigation of its off-target effects is imperative for its safe development. This guide provides a comparative framework and detailed experimental protocols to assess the potential liabilities of this compound, focusing on mitochondrial toxicity, general cytotoxicity, and interactions with key protein families such as kinases and GPCRs. The presented workflow offers a systematic approach for researchers to generate crucial safety data and to objectively compare the off-target profile of this compound with that of established antibiotics. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development of this and other novel antibiotic candidates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.